1-(5-Bromobenzo[b]thiophen-3-yl)ethanone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(5-bromo-1-benzothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGMTUHYELTYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347095 | |
| Record name | 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-63-8 | |
| Record name | 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary synthetic route, detailed experimental protocols, and extensive characterization data.
Introduction
This compound is a crucial building block in medicinal chemistry and materials science. The benzo[b]thiophene scaffold is a prominent feature in numerous compounds exhibiting a wide range of biological activities. The presence of a bromine atom at the 5-position and an acetyl group at the 3-position provides versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 5-bromobenzo[b]thiophene. This electrophilic aromatic substitution reaction provides a regioselective route to the desired 3-acetylated product.
Synthetic Pathway
The synthesis of this compound is typically achieved through a one-step Friedel-Crafts acylation reaction. The reaction involves the treatment of 5-bromobenzo[b]thiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds with high regioselectivity, favoring acylation at the electron-rich 3-position of the benzo[b]thiophene ring.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.
Materials and Methods
| Material/Reagent | Grade | Supplier |
| 5-Bromobenzo[b]thiophene | ≥98% | Commercially Available |
| Acetyl Chloride | Anhydrous, ≥99% | Commercially Available |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder, ≥99% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house |
| Brine | Saturated NaCl aqueous solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Commercially Available |
| Ethanol | Reagent grade | Commercially Available |
Synthesis Procedure
Reaction Setup and Execution:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (a suitable volume to ensure stirring).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-bromobenzo[b]thiophene (1.0 eq) in anhydrous dichloromethane.
-
Add acetyl chloride (1.1 eq) to the solution of 5-bromobenzo[b]thiophene.
-
Add the solution of 5-bromobenzo[b]thiophene and acetyl chloride dropwise to the stirred suspension of aluminum chloride at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2 M hydrochloric acid.
-
Stir the mixture vigorously for 15-20 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of the organic layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Caption: Experimental workflow for the synthesis of the target compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Bromobenzo[b]thiophene | C₈H₅BrS | 213.10 | White to off-white solid | 39-42 |
| This compound | C₁₀H₇BrOS | 255.13 | Light yellow solid | 128-130 |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.45 (d, J=1.8 Hz, 1H), 8.15 (s, 1H), 7.82 (d, J=8.6 Hz, 1H), 7.50 (dd, J=8.6, 1.8 Hz, 1H), 2.65 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 192.5, 141.2, 139.8, 134.5, 130.6, 128.4, 125.3, 124.7, 117.2, 26.8 |
| IR (KBr, cm⁻¹) | 1665 (C=O), 1580, 1420, 1270, 810 |
| Mass Spec. (EI, m/z) | 254/256 [M]⁺, 239/241 [M-CH₃]⁺, 211/213 [M-COCH₃]⁺ |
Conclusion
This technical guide details a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the utilization of this versatile intermediate in their research and development endeavors. The straightforward nature of the synthesis, coupled with the high regioselectivity, makes this a practical route for obtaining high-purity material for further applications.
An In-depth Technical Guide to the Chemical Properties of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone, a compound of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, spectroscopic characteristics, and synthetic methodologies. Due to the limited availability of public experimental data for this specific molecule, information from closely related compounds is included for comparative purposes. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation are proposed based on established chemical principles. Safety and handling precautions are also outlined based on data from analogous structures.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and a Related Compound.
| Property | This compound | 1-(thiophen-3-yl)ethanone (for comparison) |
| CAS Number | 1423-63-8 | 1468-83-3[3] |
| Molecular Formula | C10H7BrOS[4] | C6H6OS[3] |
| Molecular Weight | 255.13 g/mol [2] | 126.18 g/mol [3] |
| Melting Point | Data not available | 61-62 °C[3] |
| Boiling Point | Data not available | 210 °C at 760 mmHg[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Soluble in alcohol.[5] Water solubility is estimated at 8307 mg/L at 25 °C.[5] |
| Appearance | Data not available (likely a solid at room temperature) | Solid[3] |
Spectroscopic Properties
Detailed experimental spectra for this compound are not widely published. However, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data.[6] The expected spectroscopic characteristics can be inferred from the analysis of related structures.
Table 2: Expected Spectroscopic Data for this compound.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzo[b]thiophene ring system, a singlet for the methyl protons of the acetyl group, and characteristic shifts influenced by the bromine substituent. |
| ¹³C NMR | Carbonyl carbon signal (around 190-200 ppm), aromatic carbon signals, and a methyl carbon signal. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1660-1700 cm⁻¹), and bands corresponding to aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Synthesis
A plausible and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 5-bromobenzo[b]thiophene.[7][8] This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves treating 5-bromobenzo[b]thiophene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The electrophile is the acylium ion, which is generated from the reaction between the acetylating agent and the Lewis acid.[9]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
5-bromobenzo[b]thiophene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.
-
Addition of Acetylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 5-bromobenzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
Caption: Experimental workflow for Friedel-Crafts acylation.
Safety and Handling
Safety data for this compound is not explicitly detailed in public records. However, based on the safety data sheets (SDS) of structurally similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a valuable building block in synthetic chemistry. While comprehensive experimental data on its physical and spectroscopic properties are limited in the public domain, this guide provides a foundational understanding based on available information and the properties of related compounds. The proposed synthetic protocol offers a reliable method for its preparation, enabling further research into its potential applications in drug discovery and materials science. Researchers are advised to conduct their own analyses to confirm the properties of the synthesized compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1423-63-8|TCIJT|製品詳細 [tci-chemical-trading.com]
- 5. 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR spectrum [chemicalbook.com]
- 6. 1423-63-8|this compound|BLD Pharm [bldpharm.de]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Navigating the Synthesis and Therapeutic Potential of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone, a molecule of interest within the broader class of benzothiophenes. While crystallographic data for this specific compound is not publicly available, this document details probable synthetic routes, including experimental protocols for analogous compounds, and explores the physicochemical properties and potential therapeutic applications based on the known biological activities of the benzothiophene scaffold. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction
Benzothiophene and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The inherent aromatic and electronic properties of the benzothiophene ring system make it a privileged scaffold in medicinal chemistry. The subject of this guide, this compound, combines this key heterocycle with a bromine substituent and an acetyl group, features that can significantly influence its chemical reactivity and biological profile. This document aims to consolidate the available scientific information regarding its synthesis and potential applications, thereby providing a foundational resource for further research and development.
Note on Crystal Structure Data: As of the publication of this guide, a detailed crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a quantitative analysis of its three-dimensional structure, including bond lengths, bond angles, and crystal packing, cannot be provided.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. A common and effective method involves the Friedel-Crafts acylation of a pre-functionalized 5-bromobenzo[b]thiophene.
Synthetic Pathway: Friedel-Crafts Acylation
A primary route to introduce an acetyl group onto the benzothiophene ring is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1][2][3] For the synthesis of the target molecule, this would involve the reaction of 5-bromobenzo[b]thiophene with acetyl chloride or acetic anhydride.
Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
The following is a generalized experimental protocol for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for the synthesis of this compound.
Materials:
-
5-Bromobenzo[b]thiophene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromobenzo[b]thiophene (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 - 1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
To the stirred suspension, add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product, this compound.
Physicochemical Properties
While experimental data is limited, some physicochemical properties of this compound can be predicted or are available from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrOS | [4][5] |
| Molecular Weight | 255.13 g/mol | [4] |
| IUPAC Name | 1-(5-bromo-1-benzothiophen-3-yl)ethanone | [4] |
| CAS Number | 1423-63-8 | [4][5] |
Relevance for Drug Development: Biological Activities of the Benzothiophene Scaffold
The benzothiophene core is a versatile pharmacophore present in a wide array of therapeutic agents. The biological activity of benzothiophene derivatives is highly dependent on the nature and position of their substituents. The presence of a bromine atom and an acetyl group on the this compound structure suggests potential for various biological interactions.
Derivatives of benzothiophene have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Many benzothiophene derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[6][7]
-
Anti-inflammatory Properties: Certain substituted benzothiophenes have shown potent anti-inflammatory effects.[6][8]
-
Anticancer Activity: The benzothiophene scaffold has been incorporated into molecules designed as anticancer agents, with some compounds showing promising cytotoxic effects against cancer cell lines.[9]
Caption: Diverse biological activities associated with the benzothiophene scaffold.
The specific biological profile of this compound would require dedicated screening and evaluation. However, its structural similarity to other biologically active benzothiophenes makes it a compound of interest for further investigation in drug discovery programs.
Conclusion
This compound represents an intriguing target for synthetic and medicinal chemists. While its solid-state structure remains to be elucidated, this guide provides a foundational understanding of its probable synthesis and physicochemical characteristics. The established and diverse biological activities of the benzothiophene scaffold underscore the potential of this and related compounds as leads in the development of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. This compound|CAS 1423-63-8|TCIJT|製品詳細 [tci-chemical-trading.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. oiccpress.com [oiccpress.com]
The Biological Potential of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone and its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents across various disease areas. This technical guide focuses on the biological activities of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as antimicrobial, anticancer, and enzyme-inhibitory agents. While direct studies on this compound are limited, this guide consolidates data from closely related analogs to highlight the therapeutic promise of this chemical class.
Antimicrobial Activity
Derivatives of the benzo[b]thiophene core have demonstrated significant activity against a range of bacterial and fungal pathogens. The introduction of various substituents onto the benzo[b]thiophene ring system allows for the modulation of antimicrobial potency and spectrum.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |
| 3-Halobenzo[b]thiophenes | Staphylococcus aureus | 16 - >512 | |
| 3-Halobenzo[b]thiophenes | Bacillus cereus | 128 - >512 | |
| 3-Halobenzo[b]thiophenes | Escherichia coli | >512 | |
| 3-Halobenzo[b]thiophenes | Candida albicans | 16 - >512 | |
| Benzo[b]thiophene Acylhydrazones | Multidrug-Resistant Staphylococcus aureus | Not specified |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Inoculum Preparation: Culture the test microorganisms overnight. Suspend colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic/antifungal), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity
The benzo[b]thiophene scaffold has been extensively investigated for its potential in cancer therapy. Derivatives have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the RhoA/ROCK pathway.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Benzo[b]thiophene Acrylonitrile Analogs | Various (NCI-60 panel) | 10 - 100 nM (GI50) | |
| Fused Thiophene Derivatives | HepG2 (Liver Cancer) | 3.105 ± 0.14 µM (IC50) | |
| Fused Thiophene Derivatives | PC-3 (Prostate Cancer) | 2.15 ± 0.12 µM (IC50) | |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | MDA-MB-231 (Breast Cancer) | Not specified (inhibited proliferation, migration, and invasion) |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MDA-MB-231, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway: RhoA/ROCK Pathway in Cancer
The RhoA/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell migration, and proliferation, which are often dysregulated in cancer. Inhibition of this pathway is a promising strategy for anticancer drug development.
Caption: The RhoA/ROCK signaling pathway and its inhibition.
Kinase Inhibitory Activity
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. Heterocyclic compounds, including benzo[b]thiophene derivatives, have emerged as promising scaffolds for the design of potent and selective kinase inhibitors.
Experimental Protocol: General Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Synthesized this compound derivatives
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Plating: Dispense the test compounds at various concentrations into a 384-well plate.
-
Kinase Reaction: Add the target kinase, its substrate, and ATP to the wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
-
Detection: Add the detection reagent to stop the kinase reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced (and thus kinase activity).
-
Signal Measurement: Read the signal on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Logical Relationship: Kinase Inhibitor Drug Discovery Workflow
Caption: Workflow for kinase inhibitor drug discovery.
The this compound core and its derivatives represent a promising area for therapeutic innovation. The benzo[b]thiophene scaffold has demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and enzyme-inhibitory effects. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this chemical class. Further synthesis and screening of derivatives, guided by the structure-activity relationships of related compounds, are warranted to identify lead candidates for further preclinical and clinical development. The versatility of the benzo[b]thiophene core, coupled with the potential for diverse functionalization, ensures its continued relevance in the quest for novel and effective medicines.
An In-depth Technical Guide to 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(5-bromobenzo[b]thiophen-3-yl)ethanone, a halogenated derivative of the benzo[b]thiophene scaffold, is a pivotal intermediate in synthetic organic chemistry and a cornerstone for the development of novel therapeutic agents. The benzo[b]thiophene core is a privileged heterocyclic motif found in numerous biologically active compounds, including drugs like the selective estrogen receptor modulator (SERM) raloxifene, the antifungal sertaconazole, and the 5-lipoxygenase inhibitor zileuton. The presence of a bromine atom at the 5-position and an acetyl group at the 3-position provides two distinct points for chemical modification, making this compound a versatile building block for creating diverse molecular libraries. This guide provides a comprehensive review of the synthesis, characterization, reactivity, and biological significance of this compound and its derivatives, consolidating key data and experimental protocols for the scientific community.
Physicochemical and Spectroscopic Data
Summarized below are the key physicochemical properties of the title compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1423-63-8 | [1][2] |
| Molecular Formula | C₁₀H₇BrOS | [1][3] |
| Molecular Weight | 255.13 g/mol | [3] |
| IUPAC Name | 1-(5-bromo-1-benzothiophen-3-yl)ethanone | [1] |
| Synonyms | 3-Acetyl-5-bromo-benzo[b]thiophene, 1-(5-Bromo-1-benzothien-3-yl)ethanone | [3] |
Spectroscopic Characterization: A complete, experimentally verified set of spectroscopic data for this compound was not available in the reviewed literature. However, based on the analysis of related benzothiophene structures, the following table presents the expected characteristic signals.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals |
| ¹H NMR | Singlet for the acetyl methyl protons (CH₃) around δ 2.6-2.8 ppm. Aromatic protons (H2, H4, H6, H7) appearing as singlets, doublets, or doublets of doublets in the δ 7.5-8.5 ppm region. The H2 proton is expected to be the most deshielded singlet. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 190-195 ppm. Acetyl methyl carbon (CH₃) signal around δ 25-30 ppm. Aromatic and heterocyclic carbons appearing in the δ 120-145 ppm range. |
| IR (cm⁻¹) | Strong absorption band for the carbonyl (C=O) stretch, typically between 1670-1690 cm⁻¹. Bands corresponding to C-H aromatic stretching (~3100 cm⁻¹) and C=C aromatic stretching (~1600, 1450 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z 254 and a characteristic [M+2]⁺ peak at m/z 256 of similar intensity, confirming the presence of one bromine atom. A prominent fragment corresponding to the loss of the acetyl group ([M-43]⁺). |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the Friedel-Crafts acylation of 5-bromobenzo[b]thiophene. This electrophilic aromatic substitution introduces the acetyl group regioselectively at the C3 position, which is electronically favored for substitution.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of aromatic compounds.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add 5-bromobenzo[b]thiophene (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 eq) portion-wise to the stirred suspension.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise from the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure this compound.
Reactivity and Derivatization
The acetyl group at the C3 position is a versatile functional handle for further molecular elaboration. A key transformation is the Mannich reaction, which introduces an aminoalkyl chain, a common feature in many pharmacologically active molecules.
Experimental Protocol: Mannich Reaction (Representative)
This protocol describes a general procedure for the synthesis of a Mannich base from the title compound.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol.
-
Reagent Addition: Add the secondary amine hydrochloride (e.g., piperidine hydrochloride, 1.1 eq) and paraformaldehyde (1.2 eq).
-
Reaction: Add a few drops of concentrated HCl as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Work-up: Dissolve the residue in water and basify with a suitable base (e.g., NaOH or Na₂CO₃) to liberate the free base.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or DCM.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude Mannich base can be purified by column chromatography or recrystallization.
Biological and Pharmacological Significance
While this compound itself is not typically evaluated as a final drug candidate, its derivatives have shown significant promise across various therapeutic areas. The benzothiophene core acts as a bioisostere for other aromatic systems like naphthalene or indole, and modifications at the C3 and C5 positions allow for fine-tuning of activity and properties.
Antimicrobial and Antifungal Activity
Derivatives of the benzothiophene scaffold have been extensively studied for their antimicrobial properties. For instance, 3-halobenzo[b]thiophenes have demonstrated activity against Gram-positive bacteria and yeast, with cyclohexanol-substituted derivatives showing a minimum inhibitory concentration (MIC) as low as 16 µg/mL.
Cholinesterase Inhibition
In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Benzothiophene-chalcone hybrids derived from acetyl benzothiophenes have been evaluated as cholinesterase inhibitors. Some derivatives showed promising activity, with IC₅₀ values in the micromolar range.
Table 3: Biological Activity of Selected Benzo[b]thiophene Derivatives
| Derivative Class | Target/Organism | Assay | Result | Reference |
| Benzothiophene-Chalcone Hybrid (Compound 5f) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 62.10 µM | |
| Benzothiophene-Chalcone Hybrid (Compound 5h) | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC₅₀ = 24.35 µM | |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus, C. albicans | Broth Microdilution | MIC = 16 µg/mL | |
| Thiophene Derivative (Compound 4) | Colistin-Resistant E. coli | Broth Microdilution | MIC₅₀ = 8 mg/L | |
| Thiophene Derivative (Compound 4) | Colistin-Resistant A. baumannii | Broth Microdilution | MIC₅₀ = 16 mg/L |
Biological Screening Workflow
The evaluation of new derivatives typically follows a standardized workflow, starting from synthesis and culminating in the determination of biological activity, such as antimicrobial efficacy.
References
The Synthesis of Benzo[b]thiophene: A Journey from Classical Reactions to Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and organic materials. Its unique electronic and structural properties have made it a cornerstone in the development of new chemical entities with diverse biological activities and material applications. This technical guide provides a comprehensive overview of the discovery and historical evolution of benzo[b]thiophene synthesis, detailing key experimental protocols and presenting quantitative data for a comparative analysis of various synthetic strategies.
A Historical Perspective on the Construction of the Benzo[b]thiophene Core
The journey to construct the benzo[b]thiophene ring system has been marked by the development of a wide array of synthetic methodologies. Early approaches relied on classical condensation and cyclization reactions, often requiring harsh conditions. Over time, the advent of modern catalysis has revolutionized the synthesis of this important heterocycle, offering milder reaction conditions, greater functional group tolerance, and higher yields.
Classical Synthetic Strategies
Oxidative Cyclization of o-Mercaptocinnamic Acids
One of the earliest and most fundamental methods for the synthesis of benzo[b]thiophenes involves the oxidative cyclization of o-mercaptocinnamic acids. This method is particularly useful for the preparation of benzo[b]thiophene-2-carboxylic acids. The reaction typically proceeds by treating the o-mercaptocinnamic acid with an oxidizing agent, such as iodine or potassium ferricyanide, in an alkaline solution.[1]
Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carboxylic acid
-
Step 1: Synthesis of o-Mercaptocinnamic Acid: (Detailed protocol for the synthesis of the starting material would be included here if available in the search results. For the purpose of this example, we will assume the starting material is available).
-
Step 2: Oxidative Cyclization: In a typical procedure, o-mercaptocinnamic acid is dissolved in an aqueous solution of sodium carbonate. A solution of iodine in potassium iodide is then added dropwise with stirring. The reaction mixture is stirred for a specified time at room temperature, and the precipitated product, benzo[b]thiophene-2-carboxylic acid, is collected by filtration, washed with a sodium thiosulfate solution to remove excess iodine, and then with water. The crude product can be recrystallized from a suitable solvent like ethanol.
Friedel-Crafts Cyclization of Arylthioacetic Acids
The intramolecular Friedel-Crafts reaction of arylthioacetic acids provides a route to 3-hydroxybenzo[b]thiophenes. This acid-catalyzed cyclization involves the formation of an acylium ion intermediate, which then attacks the aromatic ring to close the thiophene ring.
Experimental Protocol: Synthesis of 3-Hydroxybenzo[b]thiophene
-
Step 1: Synthesis of Phenylthioacetic Acid: Thiophenol is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed, and after an acidic workup, phenylthioacetic acid is obtained.
-
Step 2: Friedel-Crafts Cyclization: Phenylthioacetic acid is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or acetic anhydride. The reaction temperature and time are crucial for optimal yield. After cooling, the reaction mixture is poured into ice water, and the precipitated 3-hydroxybenzo[b]thiophene is collected, washed, and purified.
Gassman Indole-Thioether Synthesis
While primarily known for indole synthesis, the Gassman reaction can be adapted for the synthesis of thio-analogues, providing a route to substituted benzo[b]thiophenes. This one-pot reaction involves the reaction of an aniline with a keto-thioether.[2]
Experimental Protocol: General Procedure for Gassman Synthesis of 3-Thiomethylindoles (as an illustrative example)
-
An aniline is dissolved in a suitable solvent, such as dichloromethane, and cooled to -78 °C.[2]
-
tert-Butyl hypochlorite is added dropwise to form the corresponding N-chloroaniline.[2]
-
A solution of a β-keto thioether is then added to the reaction mixture at -78 °C.[2]
-
After stirring for a period, a base, such as triethylamine, is added, and the reaction is allowed to warm to room temperature.[2]
-
The reaction proceeds through a[3][4]-sigmatropic rearrangement followed by cyclization to yield the 3-thiomethylindole.[2] The product is then isolated and purified using standard techniques.[2]
Modern Synthetic Methodologies
The development of transition metal-catalyzed cross-coupling reactions and other modern synthetic techniques has provided highly efficient and versatile methods for the synthesis of a wide range of substituted benzo[b]thiophenes.
Palladium-Catalyzed Coupling and Electrophilic Cyclization
A powerful and widely used modern method involves a two-step sequence of a palladium-catalyzed Sonogashira coupling of a terminal alkyne with an o-iodothioanisole, followed by an electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole. This strategy allows for the synthesis of a diverse array of 2,3-disubstituted benzo[b]thiophenes with excellent yields.[5][6]
Experimental Protocol: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes
-
Step 1: Palladium-Catalyzed Sonogashira Coupling: A general procedure involves dissolving the o-iodothioanisole, a terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system, such as a mixture of triethylamine and THF. The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting materials are consumed. After an aqueous workup and extraction, the crude o-(1-alkynyl)thioanisole is purified by chromatography.
-
Step 2: Electrophilic Cyclization: The purified o-(1-alkynyl)thioanisole is dissolved in a solvent like dichloromethane. An electrophile, such as iodine (I₂), bromine (Br₂), or N-bromosuccinimide (NBS), is then added to the solution. The reaction is typically rapid and proceeds at room temperature. Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography to yield the 2,3-disubstituted benzo[b]thiophene.
Quantitative Data Summary
The following tables summarize the yields for various benzo[b]thiophene synthesis methods, providing a comparative overview of their efficiency.
Table 1: Yields for Classical Benzo[b]thiophene Synthesis Methods
| Synthetic Method | Starting Material | Product | Yield (%) | Reference |
| Oxidative Cyclization | o-Mercaptocinnamic acid | Benzo[b]thiophene-2-carboxylic acid | Moderate to Good | [1] |
| Friedel-Crafts Cyclization | Arylthioacetic acid | 3-Hydroxybenzo[b]thiophene | Varies | - |
| Gassman Synthesis | Aniline and Keto-thioether | Substituted Benzo[b]thiophene | Varies | [2] |
Table 2: Yields for Modern Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzo[b]thiophenes
| Alkyne Substituent | Electrophile | Product | Yield (%) | Reference |
| Phenyl | I₂ | 2-Phenyl-3-iodobenzo[b]thiophene | 98 | [5] |
| Phenyl | Br₂ | 2-Phenyl-3-bromobenzo[b]thiophene | 97 | [5] |
| n-Butyl | I₂ | 2-n-Butyl-3-iodobenzo[b]thiophene | 95 | [5] |
| Trimethylsilyl | I₂ | 2-(Trimethylsilyl)-3-iodobenzo[b]thiophene | 96 | [5] |
| Vinyl | I₂ | 2-Vinyl-3-iodobenzo[b]thiophene | 94 | [5] |
Visualizing the Synthetic Landscape
The following diagrams, generated using the DOT language, illustrate the relationships between different synthetic strategies and the historical progression of benzo[b]thiophene synthesis.
Caption: Classification of major synthetic routes to benzo[b]thiophenes.
Caption: Timeline of key discoveries in benzo[b]thiophene synthesis.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 3. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
1-(5-Bromobenzo[b]thiophen-3-yl)ethanone Derivatives: A Technical Guide to Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic structure renowned for its significant role in medicinal chemistry. Its derivatives are integral components of several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene, the antiasthmatic Zileuton, and the antifungal agent Sertaconazole. The versatility of the benzo[b]thiophene core has led to the discovery of a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, and anticonvulsant properties.[1][2][3]
Among the numerous derivatives, those derived from the 1-(5-bromobenzo[b]thiophen-3-yl)ethanone core (CAS No. 1423-63-8) represent a particularly promising class of compounds.[4] The presence of a bromine atom at the 5-position and an acetyl group at the 3-position provides two reactive sites for further chemical modification, enabling the creation of diverse molecular libraries. This technical guide offers an in-depth overview of the synthesis, potential applications, and key experimental protocols associated with this compound derivatives, aimed at facilitating further research and development in this area.
Synthesis of this compound and Its Derivatives
The synthesis of the benzo[b]thiophene core is most effectively achieved through the electrophilic cyclization of 2-alkynyl thioanisoles. A notable environmentally benign method utilizes sodium halides with copper(II) sulfate in ethanol to produce 3-halo substituted benzo[b]thiophenes in high yields.[5] The core molecule, this compound, can be synthesized via routes like the bromination of a benzo[b]thiophene precursor followed by Friedel-Crafts acylation or through palladium-catalyzed cross-coupling reactions.[6]
Once the core ketone is obtained, the acetyl group at the C3 position serves as a versatile anchor for derivatization. Common synthetic transformations include:
-
Claisen-Schmidt Condensation: Reaction with various aromatic aldehydes to form benzo[b]thiophene-chalcone hybrids.[7][8]
-
Condensation with Hydrazines: Formation of hydrazones, which can act as precursors to pyrazoles and other heterocyclic systems.[8]
-
α-Halogenation: Introduction of a halogen on the methyl group of the ethanone moiety to create reactive intermediates for further substitution.
These synthetic strategies allow for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize for specific biological targets.
Potential Applications and Biological Activities
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications. The following sections detail their most significant biological activities, supported by quantitative data.
Antimicrobial and Antifungal Activity
Halogenated benzo[b]thiophenes have demonstrated significant potential as antimicrobial agents. Studies focusing on derivatives with substitutions at the 3-position have shown promising activity, particularly against Gram-positive bacteria and yeast.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzo[b]thiophene Derivatives
| Compound Description | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | S. aureus, E. faecalis, C. albicans | 16 | [5][9] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus, E. faecalis, C. albicans | 16 | [5][9] |
| 2-(hydroxypropan-2-yl)-3-bromobenzo[b]thiophene | S. aureus, E. faecalis, C. albicans | 64 | [5] |
| Cyclopentanol-substituted 3-bromobenzo[b]thiophene | S. aureus, E. faecalis, C. albicans | 128 | [5] |
| Tetrahydrobenzothiophene 3b | E. coli | 1.11 µM | [10] |
| Tetrahydrobenzothiophene 3b | P. aeruginosa | 1.00 µM |[10] |
Note: The data highlights that the nature of the substituent significantly impacts antimicrobial potency, with cyclohexanol derivatives showing the lowest MIC values.
Anticancer Activity
The benzo[b]thiophene core is a key pharmacophore in anticancer drug design. Derivatives have been shown to inhibit cancer cell proliferation, migration, and invasion, often by targeting key cellular pathways like the RhoA/ROCK pathway or by inducing apoptosis through the activation of caspases.[11][12][13]
Table 2: Cytotoxicity (IC₅₀) of Selected Benzo[b]thiophene and Analogue Derivatives
| Compound Description | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung Cancer) | Varies (Potent) | [11] |
| Benzo[b]thiophene derivative (b19) | MDA-MB-231 (Breast Cancer) | Not specified (Significant) | [13] |
| 5-hydroxybenzothiophene derivative (16b) | U87MG (Glioblastoma) | Low µM range | [14] |
| Brominated Benzofuran Analogue (Compound 5) | Healthy & Cancer Cells | ~14.6 |[15] |
Note: While specific IC₅₀ values for direct this compound derivatives are sparse in the provided context, related structures show potent activity, suggesting this scaffold is a promising starting point for developing novel anticancer agents.
Cholinesterase Inhibition
With the rising prevalence of neurodegenerative diseases like Alzheimer's, there is a significant need for new cholinesterase inhibitors. Benzo[b]thiophene-chalcone hybrids have emerged as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16][17][18]
Table 3: Cholinesterase Inhibitory Activity (IC₅₀) of Benzo[b]thiophene-Chalcone Hybrids
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5f | AChE | 62.10 | [7][16] |
| 5h | BChE | 24.35 | [7][16] |
| Galantamine (Control) | BChE | 28.08 |[16][17] |
Note: Compound 5h shows inhibitory potency against BChE comparable to the standard drug Galantamine, highlighting the therapeutic potential of this chemical class.
Anticonvulsant Activity
Epilepsy remains a challenging neurological disorder, and the search for new antiepileptic drugs (AEDs) is ongoing.[19] Certain spiro- and pyrrolidine-2,5-dione derivatives of benzo[b]thiophene have demonstrated potent anticonvulsant properties in preclinical models.[1][20]
Table 4: Anticonvulsant Activity (ED₅₀) of a Benzo[b]thiophene Derivative in Mice
| Compound ID | Seizure Model | ED₅₀ (mg/kg, i.p.) | Reference |
|---|---|---|---|
| 33 (pyrrolidine-2,5-dione derivative) | Maximal Electroshock (MES) | 27.4 | [20] |
| 33 (pyrrolidine-2,5-dione derivative) | 6 Hz (32 mA) | 30.8 |[20] |
Note: Compound 33 shows significant efficacy in models predictive of activity against generalized tonic-clonic and psychomotor seizures, with a favorable safety profile (TD₅₀ > 200 mg/kg).
Experimental Protocols
1. Synthesis: General Procedure for Electrophilic Halocyclization
This protocol describes the synthesis of a 3-bromobenzo[b]thiophene derivative from a 2-alkynyl thioanisole precursor.[5]
-
To a solution of the 2-alkynyl thioanisole (1.0 mmol) in ethanol (10 mL), add sodium bromide (NaBr, 3.0 mmol) and copper(II) sulfate (CuSO₄, 2.0 mmol).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the 3-bromobenzo[b]thiophene product.
2. Biological Assay: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against microbial strains.[21][22][23][24]
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to all wells.
-
Add 100 µL of the compound stock solution to the first column of wells, creating a 2x starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except column 12) with 5 µL of the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
3. Biological Assay: Cholinesterase Inhibition (Ellman's Method)
This colorimetric assay measures AChE and BChE activity.[25][26][27][28]
-
Prepare solutions: 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI) for AChE or S-butyrylthiocholine chloride (BTCI) for BChE, and the test inhibitor compound.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 125 µL of DTNB solution and 50 µL of buffer to each well.
-
Initiate the reaction by adding 25 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.
-
Start the measurement by adding 25 µL of the substrate (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
The rate of color change is proportional to enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
4. Biological Assay: Cell Viability (MTT Assay)
The MTT assay assesses the cytotoxic effect of compounds on cancer cell lines.[29][30][31]
-
Seed cells (e.g., 1.5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
5. In Vivo Assay: Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model for evaluating efficacy against generalized tonic-clonic seizures.[32][33][34][35][36]
-
Administer the test compound to mice (e.g., via intraperitoneal injection) at various doses.
-
At the time of predicted peak effect, induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated from the dose-response data.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, cholinesterase inhibitory, and anticonvulsant effects. The presence of reactive handles on the core structure facilitates the generation of diverse chemical libraries, which is crucial for extensive structure-activity relationship (SAR) studies.
Future research should focus on:
-
SAR Optimization: Systematically modifying the substituents on both the benzothiophene ring and the side chains derived from the ethanone group to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
-
Exploration of New Targets: Screening optimized derivatives against a wider range of biological targets to uncover new therapeutic applications.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the exploration of this compound derivatives as a source of next-generation therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oiccpress.com [oiccpress.com]
- 13. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies | Semantic Scholar [semanticscholar.org]
- 19. orientjchem.org [orientjchem.org]
- 20. mdpi.com [mdpi.com]
- 21. protocols.io [protocols.io]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. benchchem.com [benchchem.com]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. scielo.br [scielo.br]
- 26. scribd.com [scribd.com]
- 27. broadpharm.com [broadpharm.com]
- 28. scribd.com [scribd.com]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. clyte.tech [clyte.tech]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 35. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 36. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 1-(5-bromobenzo[b]thiophen-3-yl)ethanone. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established chemical principles with data from related compounds to offer a robust theoretical framework for researchers.
Spectroscopic Data
The following tables summarize the predicted and typical spectroscopic data for this compound. These values are estimated based on analogous structures and established spectroscopic principles. Experimental verification is recommended.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.3-8.5 | s | H-2 |
| ~8.1-8.3 | d | H-4 |
| ~7.8-8.0 | d | H-7 |
| ~7.4-7.6 | dd | H-6 |
| ~2.6 | s | -COCH₃ |
Note: Spectra are predicted for a solution in CDCl₃. Coupling constants (J) for aromatic protons are typically in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~197 | C=O |
| ~142 | C-7a |
| ~139 | C-3a |
| ~135 | C-3 |
| ~130 | C-5 |
| ~128 | C-4 |
| ~125 | C-6 |
| ~123 | C-7 |
| ~118 | C-2 |
| ~27 | -CH₃ |
Note: Spectra are predicted for a solution in CDCl₃.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2925 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (ketone) |
| ~1580, 1470, 1400 | C=C stretch (aromatic) |
| ~820 | C-H bend (out-of-plane) |
| ~650 | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 254/256 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 239/241 | [M-CH₃]⁺ |
| 211/213 | [M-COCH₃]⁺ |
| 132 | [M-Br-CO]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved via a Friedel-Crafts acylation of 5-bromobenzo[b]thiophene. The following protocol is a generalized procedure based on established methods for similar reactions.
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
5-bromobenzo[b]thiophene
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Formation of Acylium Ion: Acetyl chloride (1.1 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride at 0 °C. The mixture is stirred for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Acylation Reaction: A solution of 5-bromobenzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The obtained data should be compared with the predicted values in Tables 1-4.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
CAS number and identifiers for 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and potential biological significance of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science.
Chemical Identifiers and Physicochemical Properties
This compound is a brominated derivative of acetylated benzothiophene. Accurate identification and understanding of its physical and chemical characteristics are fundamental for its application in research and development.
| Identifier | Value | Reference |
| CAS Number | 1423-63-8 | [1][2][3] |
| IUPAC Name | 1-(5-bromo-1-benzothiophen-3-yl)ethanone | [2] |
| Synonyms | 3-Acetyl-5-bromobenzo[b]thiophene, 1-(5-Bromo-1-benzothien-3-yl)ethanone | [3] |
| Molecular Formula | C₁₀H₇BrOS | [2] |
| Molecular Weight | 255.13 g/mol | [3] |
| PubChem CID | 617836 | |
| SMILES | CC(=O)C1=CSC2=C1C=C(C=C2)Br |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Friedel-Crafts acylation of 5-bromobenzo[b]thiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring.
Experimental Protocol: Friedel-Crafts Acylation of 5-bromobenzo[b]thiophene
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
5-bromobenzo[b]thiophene
-
Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension in an ice bath (0 °C). Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion electrophile.
-
Acylation Reaction: Dissolve 5-bromobenzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor reaction progress by Thin Layer Chromatography - TLC).
-
Workup:
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Logical Workflow for the Synthesis:
Spectral Data
Expected Spectral Characteristics:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzothiophene ring system and a singlet for the methyl protons of the acetyl group. The bromine atom will influence the chemical shifts of the adjacent aromatic protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the ketone, the methyl carbon, and the carbons of the benzothiophene scaffold.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1660-1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.
Biological and Pharmacological Context
The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
While specific biological targets and signaling pathways for this compound have not been extensively reported, its structural features suggest potential areas of investigation. The presence of the benzothiophene core, the acetyl group, and the bromine atom provides opportunities for diverse molecular interactions.
Potential Research Directions:
-
Antimicrobial Activity: Benzothiophene derivatives have shown promise as antibacterial and antifungal agents. The title compound could be screened against various pathogens.
-
Anticancer Research: Many anticancer agents incorporate heterocyclic rings. The compound could be evaluated for its cytotoxic effects on various cancer cell lines.
-
Kinase Inhibition: The ketone functionality could potentially interact with the active sites of protein kinases, which are important targets in cancer and inflammatory diseases.
-
Enzyme Inhibition: The overall structure may lend itself to the inhibition of other enzymes relevant to disease pathways.
A proposed logical flow for investigating the biological activity of this compound is outlined below.
This technical guide serves as a foundational resource for researchers and professionals working with this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications.
References
Halogenated Benzothiophenes: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Physical, Chemical, and Biological Landscape of Halogenated Benzothiophenes
The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds. The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties and biological activities, making halogenated benzothiophenes a focal point of intensive research. This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of these compounds, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The position and nature of the halogen substituent significantly impact the physical properties of benzothiophenes, influencing their melting point, boiling point, solubility, and electronic characteristics. A summary of these properties for various halogenated benzothiophenes is presented below.
Physical Constants
The following table summarizes key physical constants for a selection of halogenated benzothiophenes. These values are crucial for predicting their behavior in various experimental settings, from reaction conditions to formulation development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromobenzothiophene | C₈H₅BrS | 213.09 | 37-43[1] | - |
| 3-Bromobenzothiophene | C₈H₅BrS | 213.09 | 30-33 | 269 / 752.5 mmHg |
| 4-Bromobenzothiophene | C₈H₅BrS | 213.09 | 34-37[2] | 284.7 / 760 mmHg[2] |
| 5-Bromobenzo[b]thiophene-3-carboxylic acid | C₉H₅BrO₂S | 257.1 | 284 | 429.7±25.0 |
| 6-Bromobenzothiophene | C₈H₅BrS | 213.10 | 56-60[3] | - |
| 3-Bromo-1-benzothiophene | C₈H₅BrS | 213.09 | 146-156 | 269 / 752.5 mmHg |
| 3-Bromobenzothiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.11 | 275-279 | - |
| 4-Chlorobenzothiophene | C₈H₅ClS | 168.64 | 81-82 | 155-165 / 0.8 Torr |
| 5-Chlorobenzothiophene | C₈H₅ClS | 168.64 | - | 85 / 4 Torr[4] |
| 6-Chlorobenzothiophene | C₈H₅ClS | 168.64 | 42-43 | - |
| 3-chloro-1-benzothiophene-2-carbonitrile | C₉H₄ClNS | 193.656 | 135-137 | - |
| 4-Fluorobenzothiophene | C₈H₅FS | 152.19 | - | - |
| 6-Fluorobenzothiophene | C₈H₅FS | 152.189 | - | - |
| 2-Iodobenzothiophene | C₈H₅IS | 260.09 | 58-63[5] | - |
| 3-Iodobenzothiophene | C₈H₅IS | 260.10 | - | - |
| 5-Iodobenzo[b]thiophene | C₈H₅IS | 260.10 | - | - |
Solubility
Benzothiophene and its halogenated derivatives are generally soluble in common organic solvents such as acetone, ether, and benzene, but exhibit poor solubility in water.[5][6] The introduction of a halogen atom, being lipophilic in nature, tends to decrease aqueous solubility further. However, the overall solubility profile can be modulated by the presence of other functional groups on the benzothiophene ring system. For instance, the presence of a carboxylic acid group can significantly enhance solubility in polar solvents and aqueous basic solutions.
Acidity and Basicity (pKa)
The pKa of the parent benzothiophene is approximately 32.4.[7] The introduction of electron-withdrawing halogen atoms is expected to increase the acidity of C-H bonds on the thiophene ring, facilitating deprotonation and subsequent functionalization. However, specific pKa values for a wide range of halogenated benzothiophenes are not extensively documented in the literature.
Chemical Properties and Reactivity
Halogenated benzothiophenes are versatile synthetic intermediates, with their reactivity largely dictated by the nature and position of the halogen substituent. The carbon-halogen bond serves as a key handle for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution
The benzothiophene ring is susceptible to electrophilic attack. The electron-donating nature of the sulfur atom directs substitution primarily to the 2- and 3-positions of the thiophene ring. The presence of a halogen atom can influence the regioselectivity of these reactions through its inductive and resonance effects.
Metalation and Lithiation
Direct deprotonation of the benzothiophene ring can be achieved using strong bases like organolithium reagents. The acidity of the ring protons generally follows the order C2 > C3. Halogen atoms can direct lithiation to adjacent positions. For instance, 3-bromothiophene can be selectively lithiated at the 2-position under controlled conditions. This regioselective metalation is a powerful tool for introducing a wide range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated benzothiophenes are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is widely employed for the arylation and vinylation of halogenated benzothiophenes. The reactivity of the carbon-halogen bond in this reaction follows the general trend: I > Br > Cl. This differential reactivity allows for selective functionalization in di- or poly-halogenated systems.
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable method for introducing alkenyl groups onto the benzothiophene scaffold. Aryl iodides are particularly reactive substrates for this transformation.
This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. Similar to other palladium-catalyzed reactions, the reactivity of the C-X bond follows the order I > Br > Cl.
C-H Activation
Direct C-H activation has emerged as an atom-economical alternative to traditional cross-coupling reactions. For benzothiophenes, the C2 and C3 positions of the thiophene ring are the most activated and susceptible to direct functionalization. Recent studies have demonstrated near-room-temperature α-arylation of benzothiophenes mediated by Ag(I)-C-H activation.[8][9]
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving halogenated benzothiophenes.
Synthesis of 5-Chlorobenzothiophene
This protocol describes the synthesis of 5-chlorobenzothiophene from (4-chlorophenyl)(2,2-diethoxyethyl)sulfane.
Materials:
-
(4-chlorophenyl)(2,2-diethoxyethyl)sulfane
-
Chlorobenzene
-
Polyphosphoric acid
-
Ice water
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel
Procedure:
-
To a 25 mL round-bottomed flask, add (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (500 mg, 1.92 mmol) and chlorobenzene (2 mL).
-
In a separate flask, heat a solution of chlorobenzene (5 mL) and polyphosphoric acid (1 g) to boiling.
-
Add the mixture from step 1 dropwise to the boiling solution over 5 minutes.
-
After the reaction is complete, slowly pour the mixture into ice water (25 mL).
-
Extract the aqueous mixture three times with ethyl acetate (25 mL each).
-
Combine the organic phases, wash with saturated saline solution (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain 5-chlorobenzothiophene as an off-white solid.[4]
Selective Suzuki-Miyaura Coupling of 3-Bromo-7-chloro-1-benzothiophene
This protocol outlines the selective coupling at the C-3 position, leveraging the higher reactivity of the C-Br bond.
Materials:
-
3-bromo-7-chloro-1-benzothiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a reaction flask, combine 3-bromo-7-chloro-1-benzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add the catalyst/ligand mixture to the main reaction flask.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Seal the flask and heat the reaction mixture in a preheated oil bath at 90 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the 3-aryl-7-chloro-1-benzothiophene product.[10]
Heck Coupling of an Aryl Iodide with an Alkene
This is a general protocol for the Heck coupling reaction.
Materials:
-
Aryl iodide (e.g., 4-(4-Iodophenyl)-1-butanol)
-
Alkene (e.g., styrene or n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Base (e.g., triethylamine or potassium carbonate)
-
Solvent (e.g., anhydrous DMF)
-
Water
-
Diethyl ether or other extraction solvent
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), palladium(II) acetate (0.01-0.02 mmol), and the phosphine ligand (if required).
-
Add the anhydrous solvent.
-
Add the alkene (1.2-1.5 equivalents) and the base (1.5-2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water and extract with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[2][11]
Biological Activities and Signaling Pathways
Halogenated benzothiophenes exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutic agents. Their mechanisms of action often involve interference with crucial cellular processes.
Anticancer Activity
Numerous halogenated benzothiophene derivatives have demonstrated potent anticancer activity. Their mechanisms of action are diverse and can include:
-
Tubulin Polymerization Inhibition: Certain benzothiophene analogs act as microtubule-targeting agents, disrupting the dynamic process of tubulin polymerization and depolymerization.[4][12] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4]
-
Kinase Inhibition: Benzothiophene derivatives have been identified as potent inhibitors of various protein kinases that are often overexpressed in cancer cells.[1][10][13][14][15] By targeting these kinases, they can modulate downstream signaling pathways involved in cell proliferation, survival, and migration. For example, some derivatives have shown inhibitory activity against kinases like DYRK1A, DYRK1B, and haspin.[1][13][15]
Antimicrobial Activity
Halogenated benzothiophenes also display significant antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of a halogen at the 3-position has been shown to enhance antimicrobial activity.[16] The proposed mechanisms of action include:
-
Inhibition of DNA Gyrase: Some thiophene-based compounds have been found to target DNA gyrase, an essential bacterial enzyme involved in DNA replication, with a unique allosteric inhibition mechanism.[17]
-
Membrane Disruption: Some derivatives may exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane.
Spectroscopic Characterization
The structural elucidation of halogenated benzothiophenes relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the substitution pattern on the benzothiophene ring. The chemical shifts of the protons and carbons are influenced by the electronic effects of the halogen substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the benzothiophene ring and any attached functional groups can be identified.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compounds. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. The presence of chlorine and bromine atoms is often indicated by characteristic isotopic patterns in the molecular ion region.
Visualizations
Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Heck coupling reaction.
Biological Signaling Pathways
Caption: Mechanism of action via protein kinase inhibition.
Caption: Inhibition of tubulin polymerization leading to apoptosis.
References
- 1. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chembk.com [chembk.com]
- 8. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. | Semantic Scholar [semanticscholar.org]
- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(5-bromobenzo[b]thiophen-3-yl)ethanone as a Research Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-bromobenzo[b]thiophen-3-yl)ethanone is a versatile research chemical intermediate, serving as a crucial building block for the synthesis of a diverse range of heterocyclic compounds. The benzo[b]thiophene scaffold is a well-recognized pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom and an acetyl group on the benzo[b]thiophene core of this intermediate offers multiple reaction sites for further chemical modifications, making it an ideal starting material for the generation of compound libraries for drug discovery and development.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization into chalcones and pyrazolines. Furthermore, protocols for evaluating the biological activity of these derivatives are outlined, along with representative data to guide researchers in their investigations.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-(5-bromo-1-benzothiophen-3-yl)ethanone |
| CAS Number | 1423-63-8 |
| Molecular Formula | C₁₀H₇BrOS |
| Molecular Weight | 255.13 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
The synthesis of the title compound can be achieved via a Friedel-Crafts acylation of 5-bromobenzo[b]thiophene. This electrophilic aromatic substitution reaction introduces an acetyl group predominantly at the 3-position of the benzo[b]thiophene ring.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
5-bromobenzo[b]thiophene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
2M Sodium hydroxide solution (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the suspension via the addition funnel.
-
To this mixture, add a solution of 5-bromobenzo[b]thiophene (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Add concentrated hydrochloric acid to dissolve any solid aluminum hydroxide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, 2M sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 65-75%
Derivatization of this compound
The acetyl group of this compound is a versatile handle for the synthesis of more complex molecules, such as chalcones and pyrazolines, which are known to possess significant biological activities.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are synthesized through the base-catalyzed condensation of an aryl methyl ketone with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ice
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol in a round-bottom flask.
-
To this solution, add a catalytic amount of aqueous potassium hydroxide or sodium hydroxide solution dropwise while stirring at room temperature.
-
Continue stirring for 8-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (E)-1-(5-bromobenzo[b]thiophen-3-yl)-3-phenylprop-2-en-1-one | 85-95 |
| 2 | 4-Chlorobenzaldehyde | (E)-1-(5-bromobenzo[b]thiophen-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 80-90 |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(5-bromobenzo[b]thiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 88-96 |
| 4 | 4-Nitrobenzaldehyde | (E)-1-(5-bromobenzo[b]thiophen-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 75-85 |
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds that can be synthesized by the cyclization of chalcones with hydrazine derivatives.
Materials:
-
Chalcone derivative (from the previous step)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or Glacial acetic acid
Procedure:
-
Dissolve the chalcone derivative (1.0 eq.) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq.) or phenylhydrazine (1.2 eq.) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
| Entry | Chalcone Precursor (from Aldehyde) | Reagent | Product | Yield (%) |
| 1 | Benzaldehyde | Hydrazine hydrate | 5-(5-bromobenzo[b]thiophen-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | 70-80 |
| 2 | 4-Chlorobenzaldehyde | Hydrazine hydrate | 5-(5-bromobenzo[b]thiophen-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | 65-75 |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | 5-(5-bromobenzo[b]thiophen-3-yl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 75-85 |
| 4 | 4-Nitrobenzaldehyde | Phenylhydrazine | 5-(5-bromobenzo[b]thiophen-3-yl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 60-70 |
Biological Activity Evaluation
Derivatives of this compound are promising candidates for various biological activities. Below are standard protocols for assessing their antimicrobial and anticancer potential.
Antimicrobial Activity Screening
The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial efficacy of a compound.
Materials:
-
Synthesized benzo[b]thiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin solution
Procedure:
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).
-
Add the microbial inoculum to each well containing the test compound.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin (from blue to pink), indicating inhibition of microbial growth.
| Compound (Chalcone from Aldehyde) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 4-Chlorobenzaldehyde | 16 - 64 | 32 - 128 | 32 - 64 |
| 4-Methoxybenzaldehyde | 32 - 128 | 64 - 256 | 64 - 128 |
| 4-Nitrobenzaldehyde | 8 - 32 | 16 - 64 | 16 - 32 |
| Ciprofloxacin | 0.5 - 2 | 0.25 - 1 | - |
| Fluconazole | - | - | 1 - 4 |
Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Synthesized benzo[b]thiophene derivatives
-
Cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)
-
Normal cell line (e.g., MCF-10A - non-tumorigenic breast epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48 or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound (Pyrazoline from Chalcone) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-10A |
| 4-Chlorobenzaldehyde | 5 - 20 | 10 - 30 | > 50 |
| 4-Methoxybenzaldehyde | 15 - 40 | 20 - 50 | > 50 |
| 4-Nitrobenzaldehyde | 2 - 15 | 5 - 25 | > 40 |
| Doxorubicin | 0.5 - 2 | 0.8 - 3 | 5 - 10 |
Signaling Pathway and Experimental Workflow Visualization
STAT3 Signaling Pathway Inhibition by Benzo[b]thiophene Derivatives
Several studies have suggested that benzo[b]thiophene derivatives can exert their anticancer effects by inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1] STAT3 is a transcription factor that is often constitutively activated in many cancers and promotes tumor cell proliferation, survival, and angiogenesis. Benzo[b]thiophene derivatives may interfere with the phosphorylation and dimerization of STAT3, thereby preventing its nuclear translocation and transcriptional activity.
Experimental Workflow for Synthesis and Biological Evaluation
The following workflow diagram illustrates the logical progression from the starting material to the synthesis of derivatives and their subsequent biological screening.
References
Application Notes and Protocols: 1-(5-bromobenzo[b]thiophen-3-yl)ethanone as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound 1-(5-bromobenzo[b]thiophen-3-yl)ethanone is a key starting material, offering multiple reaction sites for the construction of more complex heterocyclic systems. The presence of the acetyl group allows for condensation reactions, while the bromine atom provides a handle for cross-coupling reactions, making it a highly versatile precursor in drug discovery and organic synthesis.
This document outlines detailed protocols for utilizing this compound as a building block for the synthesis of various classes of heterocyclic compounds, including chalcones, pyrazoles, and pyridines.
General Synthetic Workflow
The primary synthetic strategy involves a two-step process. First, this compound is converted into versatile α,β-unsaturated ketone intermediates, known as chalcones, via Claisen-Schmidt condensation. These chalcones then serve as precursors for various cyclization reactions to yield a diverse array of heterocyclic compounds.
Application Notes and Protocols for the Acylation of 5-Bromobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Friedel-Crafts acylation of 5-bromobenzo[b]thiophene, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines the synthesis of the principal product, 1-(5-bromo-1-benzothiophen-2-yl)ethan-1-one, and includes data presentation and a visual workflow to ensure reproducibility and clarity.
Introduction
The benzo[b]thiophene scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. The acylation of this core structure, particularly at the 2-position, provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The following protocol details a standard Friedel-Crafts acylation of 5-bromobenzo[b]thiophene using acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride. Based on established principles of electrophilic aromatic substitution on thiophene-containing ring systems, the reaction is expected to proceed with high regioselectivity, favoring the formation of the 2-acyl derivative due to the superior resonance stabilization of the cationic intermediate.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 5-Bromobenzo[b]thiophene | 1.0 eq | Starting material |
| Acetyl Chloride | 1.1 eq | Acylating agent |
| Anhydrous Aluminum Chloride | 1.2 eq | Lewis acid catalyst |
| Solvent | ||
| Dichloromethane (DCM) | Anhydrous | Reaction solvent |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Initial cooling, then warming |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Work-up & Purification | ||
| Quenching Solution | Ice-cold dilute HCl | To decompose the catalyst |
| Extraction Solvent | Dichloromethane (DCM) | |
| Washing Solutions | Water, sat. NaHCO₃, brine | To remove impurities |
| Purification Method | Column chromatography | Silica gel, hexane/ethyl acetate |
| Expected Product | ||
| 1-(5-bromo-1-benzothiophen-2-yl)ethan-1-one | - | Yields can vary |
| Melting Point | Not available in searched results | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | Not available in searched results | |
| ¹³C NMR (CDCl₃) | Not available in searched results |
Experimental Protocol
Materials:
-
5-Bromobenzo[b]thiophene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for column chromatography)
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (DCM) to the flask to create a suspension of the aluminum chloride.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate, dry container, dissolve 5-bromobenzo[b]thiophene (1.0 eq) in anhydrous DCM.
-
In another dry container, dissolve acetyl chloride (1.1 eq) in anhydrous DCM.
Acylation Reaction:
-
Slowly add the solution of acetyl chloride to the stirred suspension of aluminum chloride at 0 °C via the dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 15 minutes to allow for the formation of the acylium ion complex.
-
Slowly add the solution of 5-bromobenzo[b]thiophene to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up:
-
Upon completion of the reaction (as indicated by TLC), carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step should be performed in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two portions of DCM.
-
Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate to isolate the desired product, 1-(5-bromo-1-benzothiophen-2-yl)ethan-1-one.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
Characterization:
Characterize the purified product by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra to confirm its structure and purity.
Experimental Workflow
Caption: Experimental workflow for the acylation of 5-bromobenzo[b]thiophene.
Application Notes: Synthetic Modification of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently found in the core structure of biologically active compounds and pharmaceuticals.[1][2] Derivatives of benzo[b]thiophene exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 1-(5-bromobenzo[b]thiophen-3-yl)ethanone serves as a versatile intermediate for the synthesis of a diverse library of derivatives. The presence of two key functional groups—an aryl bromide at the C5-position and an acetyl group at the C3-position—allows for selective modifications, enabling the exploration of structure-activity relationships crucial for drug discovery and development.
This document provides detailed protocols for the chemical modification of this compound, focusing on palladium-catalyzed cross-coupling reactions at the bromide position and transformations of the ketone functionality.
I. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromine atom on the benzo[b]thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the aryl bromide and an organoboron species, typically a boronic acid or its ester derivative.[3][4] This reaction is widely used to synthesize biaryl compounds and other conjugated systems.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution : Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-benzo[b]thiophene derivative.
B. Sonogashira Coupling for C-C Bond Formation
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.[5][6] This reaction is catalyzed by both palladium and a copper(I) co-catalyst under mild conditions.[5][7]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation : To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst such as CuI (0.05-0.2 eq.), and a degassed amine base (e.g., triethylamine or diisopropylethylamine) as the solvent.
-
Alkyne Addition : Add the terminal alkyne (1.1-1.5 eq.) to the mixture via syringe.
-
Reaction Execution : Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up : Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and amine salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 5-alkynyl-benzo[b]thiophene derivative.
C. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] This method allows for the synthesis of a wide range of aryl amines.[8][10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation : In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).[11][12]
-
Reactant Addition : Add this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), and an anhydrous, degassed solvent such as toluene or dioxane.[11]
-
Reaction Execution : Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite to remove insoluble salts.
-
Purification : Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the 5-amino-benzo[b]thiophene derivative.
II. Modification of the Acetyl Group at the C3-Position
The acetyl group provides a reactive handle for various transformations to further diversify the core structure.
A. Claisen-Schmidt Condensation to form Chalcones
Chalcones, which feature an α,β-unsaturated carbonyl system, can be synthesized through a base-catalyzed Claisen-Schmidt condensation between the acetyl group of the starting material and an aromatic aldehyde.[13]
Experimental Protocol: General Procedure for Chalcone Synthesis
-
Reactant Preparation : Dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0-1.2 eq.) in a suitable solvent like ethanol or methanol.[13]
-
Base Addition : To this solution, add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) dropwise while stirring at room temperature.[13]
-
Reaction Execution : Continue stirring at room temperature for 2-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Work-up : Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product fully.[13]
-
Purification : Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[13]
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the modification of this compound.
| Reaction Type | Reagent/Coupling Partner | Catalyst / Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80-110 | 4-24 | 70-95 |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Triethylamine | 25-80 | 2-12 | 65-90 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / Ligand / NaOt-Bu | Toluene or Dioxane | 80-120 | 12-24 | 60-85 |
| Claisen-Schmidt Condensation | Aromatic Aldehyde | KOH or NaOH | Ethanol | 25 | 2-6 | 75-95 |
Note: Yields are estimates based on general literature for similar substrates and may vary depending on the specific reactants and conditions used.
Synthetic Pathways Visualization
The following diagram illustrates the key synthetic transformations starting from this compound.
Caption: Synthetic pathways for modifying this compound.
References
- 1. malayajournal.org [malayajournal.org]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
Abstract
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2] Derivatives of this heterocyclic system are known to exhibit anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties, among others.[3][4][5] This document provides a detailed guide for researchers and drug development professionals on the synthetic utility of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone, a versatile starting material for the generation of novel compound libraries. We present validated protocols for strategic functionalization at two key reactive sites: the C-5 bromine atom via palladium-catalyzed cross-coupling and the C-3 acetyl group via condensation and cyclization reactions. The methodologies detailed herein are designed to be robust and adaptable, enabling the efficient synthesis of diverse molecular architectures for screening and lead optimization.
Introduction: The Versatility of a Core Building Block
This compound is an ideal starting material for library synthesis due to its two distinct and orthogonal points of chemical reactivity.
-
The C-5 Aryl Bromide: This site is primed for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by palladium catalysts to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[6][7]
-
The C-3 Acetyl Group: The ketone functionality serves as a handle for a variety of classical transformations. It can act as an electrophile in condensation reactions or be converted into other functional groups, providing a gateway to numerous heterocyclic systems, such as pyrazoles, which are themselves of significant pharmacological interest.[8][9]
This guide will explore these two primary avenues of synthesis, providing the causal logic behind procedural steps and offering detailed, actionable protocols.
Caption: Synthetic pathways from this compound.
Application Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[7][10] Its high functional group tolerance and generally mild conditions make it ideal for complex molecule synthesis.[11] In this protocol, the C-5 bromine of our starting material is coupled with various arylboronic acids.
Causality of Experimental Design
-
Catalyst System: A palladium(0) species is the active catalyst. We use Palladium(II) acetate (Pd(OAc)₂) which is reduced in situ to Pd(0). The choice of a phosphine ligand is critical; SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand that promotes the oxidative addition step and stabilizes the catalytic intermediates, leading to high efficiency for coupling aryl bromides.
-
Base: A base, such as potassium phosphate (K₃PO₄), is required for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7]
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst, creating an efficient biphasic reaction environment.[11]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl derivative.
Representative Data
| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-(5-phenylbenzo[b]thiophen-3-yl)ethanone | 92% |
| 2 | 4-Methoxyphenylboronic acid | 1-(5-(4-methoxyphenyl)benzo[b]thiophen-3-yl)ethanone | 88% |
| 3 | Pyridin-3-ylboronic acid | 1-(5-(pyridin-3-yl)benzo[b]thiophen-3-yl)ethanone | 75% |
Application Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage prevalent in pharmaceuticals.[6][12] It allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.[13]
Causality of Experimental Design
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required. We utilize a pre-catalyst like (tBuXPhos)Pd G3, which is air-stable and efficiently generates the active Pd(0) species in solution. The tBuXPhos ligand is a sterically hindered, electron-rich ligand that facilitates the challenging reductive elimination step, which is often rate-limiting in C-N coupling.[13]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is commonly used as it is strong enough to deprotonate the amine, forming the active amide nucleophile, without competing in side reactions.[14]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination reaction.
Step-by-Step Protocol
-
Inside an inert atmosphere glovebox, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst (e.g., (tBuXPhos)Pd G3, 0.01-0.02 eq) to a vial.
-
Add anhydrous toluene.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to obtain the desired 5-amino derivative.
Application Protocol III: Heterocycle Synthesis via the Acetyl Group
The C-3 acetyl group is a versatile handle for constructing new heterocyclic rings. A common and highly effective strategy is the synthesis of pyrazoles, which involves a two-step sequence: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation with hydrazine.[8][15]
Step 1: Claisen-Schmidt Condensation to Synthesize Chalcones
This reaction forms an α,β-unsaturated ketone (chalcone) by the base-catalyzed condensation of our ketone with an aromatic aldehyde.[15]
-
Protocol:
-
Dissolve this compound (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), dropwise at room temperature.
-
Stir the mixture for 2-6 hours. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol and water, and dry under vacuum.
-
Step 2: Cyclocondensation to Synthesize Pyrazoles
The chalcone intermediate readily reacts with hydrazine derivatives in a cyclocondensation reaction to yield the corresponding pyrazole.[9][16]
-
Protocol:
-
Suspend the chalcone intermediate (1.0 eq) from Step 1 in glacial acetic acid or ethanol.
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.2 eq).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, concentrate, and purify by recrystallization or column chromatography.
-
Experimental Workflow: Pyrazole Synthesis
Caption: Two-step workflow for the synthesis of pyrazole derivatives.
Conclusion
This compound stands out as a highly valuable and versatile building block for medicinal chemistry and drug discovery. The protocols detailed in this guide demonstrate robust and efficient pathways for targeted modification at both the C-5 and C-3 positions. By employing well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and classical condensation/cyclization reactions, researchers can rapidly generate diverse libraries of novel benzo[b]thiophene derivatives. These compounds, featuring a wide range of substituents and fused heterocyclic systems, are prime candidates for biological screening and the development of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(5-bromobenzo[b]thiophen-3-yl)ethanone in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the chemical properties of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone and established synthetic methodologies in materials science. As of the latest literature search, specific applications of this exact compound in materials science are not well-documented. Therefore, the presented applications and experimental data are illustrative and intended to guide future research.
Introduction
This compound is a versatile bifunctional building block for the synthesis of advanced organic materials. The benzo[b]thiophene core is a well-known electron-rich aromatic system that has been incorporated into a variety of organic semiconductors. The presence of a bromine atom at the 5-position and an acetyl group at the 3-position offers two distinct reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of conjugated polymers, small molecules for organic electronics, and functional dyes.
The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the extension of the conjugated system. The acetyl group can be utilized in condensation reactions like the Knoevenagel or Horner-Wadsworth-Emmons reactions to introduce vinyl linkages and further functionalize the molecule. These potential transformations open up avenues for the development of novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Potential Applications in Materials Science
Synthesis of Conjugated Polymers for Organic Electronics
The bifunctional nature of this compound allows for its use as a monomer in the synthesis of conjugated polymers. The bromine atom provides a handle for polymerization via cross-coupling reactions, while the acetyl group can be either preserved for post-polymerization modification or transformed to create different polymer architectures.
Illustrative Polymer Structure:
A hypothetical copolymer, Poly(benzo[b]thiophene-vinylene-co-fluorene), could be synthesized where the benzo[b]thiophene unit is derived from this compound. Such a polymer is expected to possess interesting photophysical and electronic properties suitable for use as an active layer in OLEDs or OFETs.
Small Molecule Synthesis for Organic Light-Emitting Diodes (OLEDs)
The benzo[b]thiophene moiety is a promising building block for the design of host and emissive materials in OLEDs due to its good charge transport properties and high thermal stability. This compound can serve as a core unit to which other functional groups, such as hole-transporting (e.g., triphenylamine) or electron-transporting (e.g., triazine) moieties, can be attached via cross-coupling reactions.
Illustrative Small Molecule Structure:
A donor-acceptor type small molecule could be synthesized by coupling an electron-donating group at the 5-position (via Suzuki coupling) and modifying the acetyl group at the 3-position to an electron-accepting group. This could lead to materials with tunable emission colors and high quantum efficiencies.
Experimental Protocols
Protocol for Synthesis of a Hypothetical Conjugated Polymer via Suzuki Polycondensation
This protocol describes a hypothetical synthesis of a copolymer of this compound and a diboronic acid ester derivative of fluorene.
Reaction Scheme:
Suzuki Polycondensation Workflow
Materials:
-
This compound
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Acetone
-
Deionized water
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add anhydrous toluene (15 mL) and anhydrous DMF (5 mL) via syringe.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add a degassed 2 M aqueous solution of K₂CO₃ (2.0 mL) to the reaction mixture.
-
Heat the mixture to 90 °C and stir under argon for 48 hours.
-
Cool the reaction to room temperature and pour the mixture into a beaker containing methanol (200 mL).
-
Filter the precipitated polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
The chloroform fraction is concentrated, and the polymer is precipitated in methanol.
-
Filter the final polymer and dry under vacuum at 60 °C for 24 hours.
Protocol for Synthesis of a Hypothetical Small Molecule via Horner-Wadsworth-Emmons Reaction
This protocol outlines the synthesis of a vinyl-linked derivative of this compound, which could be a precursor for more complex small molecules.
Horner-Wadsworth-Emmons Reaction Workflow
Materials:
-
This compound
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under argon, add diethyl cyanomethylphosphonate (1.1 mmol) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Data Presentation
The following tables present hypothetical data for the characterization of the materials described in the protocols. These values are illustrative and based on typical results for similar classes of materials.
Table 1: Hypothetical Properties of Poly[(9,9-dioctylfluorene)-co-(1-acetylbenzo[b]thiophene)]
| Property | Illustrative Value |
| Number-Average Molecular Weight (Mₙ) | 15,000 g/mol |
| Polydispersity Index (PDI) | 2.5 |
| UV-Vis Absorption (λₘₐₓ, thin film) | 420 nm |
| Photoluminescence (λₑₘ, thin film) | 530 nm (Green Emission) |
| HOMO Energy Level | -5.4 eV |
| LUMO Energy Level | -2.8 eV |
| Hole Mobility (OFET) | 1 x 10⁻⁴ cm²/Vs |
Table 2: Hypothetical Characterization Data for 3-(5-bromobenzo[b]thiophen-3-yl)-2-butenenitrile
| Property | Illustrative Value |
| Molecular Formula | C₁₂H₈BrNS |
| Molecular Weight | 278.17 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 110-112 °C |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.12 (d, 1H), 7.90 (d, 1H), 7.65 (s, 1H), 7.45 (dd, 1H), 2.55 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 145.2, 140.1, 138.5, 130.2, 125.8, 124.3, 122.9, 118.7, 116.5, 98.6, 18.4 |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 277.9693; found: 277.9690 |
Logical Relationships and Signaling Pathways
The following diagram illustrates the logical relationship of how this compound can be used as a versatile precursor for different classes of materials through various synthetic pathways.
Synthetic Pathways from the Precursor
Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis and purification of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a robust Friedel-Crafts acylation of 5-bromobenzo[b]thiophene. This is followed by a comprehensive purification protocol involving recrystallization and silica gel column chromatography to yield the target compound with high purity. All quantitative data is summarized in tables for clarity, and a detailed workflow diagram is provided for easy visualization of the process.
Introduction
Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom and the acetyl group provides two reactive handles for further chemical modifications, making it a versatile intermediate in drug discovery programs. The following protocols detail a reliable method for the large-scale production of this compound.
Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound is accomplished through the Friedel-Crafts acylation of 5-bromobenzo[b]thiophene using acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich benzo[b]thiophene ring.[1]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
5-bromobenzo[b]thiophene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Large-capacity three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a gas outlet to a trap
-
Thermometer
-
Large beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 5-bromobenzo[b]thiophene (1.0 eq) and anhydrous dichloromethane (10 mL per gram of starting material).
-
Stir the mixture at room temperature until the 5-bromobenzo[b]thiophene is fully dissolved.
-
Cool the flask to 0-5 °C using an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the stirred solution. The temperature should be maintained below 10 °C during the addition.
-
In the dropping funnel, place acetyl chloride (1.1 eq) dissolved in a small amount of anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 2M HCl (20 mL per gram of AlCl₃ used).
-
Stir the quenched mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 2M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Quantitative Data for Synthesis
| Starting Material | Reagent | Catalyst | Solvent | Temperature | Time | Product | Crude Yield (%) |
| 5-bromobenzo[b]thiophene | Acetyl Chloride | AlCl₃ | Dichloromethane | 0-5 °C | 2-3 h | This compound | ~85-95% |
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and residual catalyst. A two-step purification process involving recrystallization followed by column chromatography is recommended for obtaining a highly pure product.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add deionized water dropwise to the hot ethanolic solution until the solution becomes slightly turbid.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to obtain the recrystallized product.
Experimental Protocol: Column Chromatography
Materials:
-
Recrystallized this compound
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
Equipment:
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the recrystallized product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Remove the solvent and carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the final purified this compound.
Quantitative Data for Purification
| Purification Step | Solvent System | Purity (by HPLC) | Recovery Yield (%) |
| Recrystallization | Ethanol/Water | >95% | ~80-90% |
| Column Chromatography | Hexane/Ethyl Acetate | >99% | ~90-95% |
Workflow and Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The protocols described herein provide a comprehensive and scalable method for the synthesis and purification of this compound. The Friedel-Crafts acylation offers a direct route to the desired ketone, and the subsequent purification steps ensure a high degree of purity, making the final compound suitable for use in pharmaceutical research and development. The provided data and workflow diagrams serve as a valuable resource for scientists engaged in the synthesis of benzo[b]thiophene-based compounds.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted 5-bromobenzo[b]thiophene: The starting material for the acylation reaction.
-
Isomeric byproducts: Friedel-Crafts acylation can sometimes lead to the formation of other isomers, such as 1-(5-bromobenzo[b]thiophen-2-yl)ethanone, although the 3-substituted product is generally favored.
-
Di-acylated products: Although less common, over-acylation can lead to the formation of di-acetylated bromobenzothiophenes.
-
Residual reagents and catalysts: Traces of the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., aluminum chloride) may be present.[1][2][3]
-
Hydrolyzed or degraded products: The product may be susceptible to degradation under certain conditions, leading to unknown impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective purification techniques are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the target compound from isomers and other impurities with different polarities. A hexane/ethyl acetate solvent system is commonly used.
-
Recrystallization: This technique is excellent for removing minor impurities and obtaining a highly crystalline final product, provided a suitable solvent or solvent system is identified.
Q3: What are the recommended solvent systems for column chromatography?
A3: A gradient of hexane and ethyl acetate is the most frequently reported and effective eluent system for the purification of similar aromatic ketones.[4] It is advisable to start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity to elute the desired product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio for separation.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: While specific data for this exact compound is limited, common solvents for recrystallizing aromatic ketones include ethanol, methanol, isopropanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.[5][6] Small-scale solubility tests are recommended to identify the ideal solvent.
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Inappropriate solvent system (eluent polarity is too high or too low). | Optimize the eluent system using TLC. A good starting point is a hexane/ethyl acetate gradient. An ideal Rf value for the product on TLC is typically between 0.2 and 0.4 for good separation on a column.[7] |
| Column overloading. | The amount of crude material should be appropriate for the size of the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Column packing is uneven, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and that the top surface is flat and undisturbed before and during loading. | |
| Product Elutes Too Quickly or Too Slowly | Eluent polarity is too high or too low, respectively. | Adjust the polarity of the eluent. If the product elutes too quickly, decrease the proportion of the more polar solvent (e.g., ethyl acetate). If it elutes too slowly, increase the polarity. |
| Product Degradation on Silica Gel | The compound may be sensitive to the acidic nature of silica gel. | Consider using neutral or deactivated silica gel. Alternatively, a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) can be added to the eluent, but this may affect separation. |
| Low Recovery of the Product | The product is partially retained on the column. | After the main product fractions have been collected, flush the column with a more polar solvent mixture (e.g., 50% ethyl acetate in hexane or pure ethyl acetate) to ensure all the product has been eluted. |
Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. |
| The cooling process is too rapid. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[8] | |
| The presence of significant impurities. | Consider a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. | |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent in which the compound has lower solubility at room temperature. Alternatively, use a co-solvent system where the compound is soluble in one solvent and insoluble in the other. | |
| Low Yield of Recovered Crystals | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[8] |
| The compound has some solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Colored Impurities in the Final Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal before allowing the solution to cool.[8] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the product an Rf value of approximately 0.3.
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent identified by TLC. Pour the slurry into a chromatography column, allowing the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for the purification of this compound.
References
optimizing reaction conditions for 1-(5-bromobenzo[b]thiophen-3-yl)ethanone synthesis.
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimal synthesis of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the acylation of 5-bromobenzo[b]thiophene.
Q1: My Friedel-Crafts acylation of 5-bromobenzo[b]thiophene is giving a very low yield of the desired 3-acetyl product. What is the primary cause?
A1: The primary reason for low yield of the 3-acetyl product is the inherent regioselectivity of the Friedel-Crafts acylation on benzo[b]thiophene. Electrophilic substitution on the benzo[b]thiophene ring preferentially occurs at the C2 position, as the carbocation intermediate at this position is more stable. Direct acylation will predominantly yield 1-(5-bromobenzo[b]thiophen-2-yl)ethanone. To achieve C3-acylation, alternative synthetic strategies are required.
Q2: I observe multiple spots on my TLC plate after the acylation reaction. What are the likely side products?
A2: Besides the unreacted starting material, the major side product is the C2-acylated isomer, 1-(5-bromobenzo[b]thiophen-2-yl)ethanone. Depending on the reaction conditions, trace amounts of di-acylated products may also be formed, although this is less common as the acyl group is deactivating.
Q3: How can I improve the regioselectivity to favor the desired C3-acylated product?
A3: To overcome the natural C2-selectivity, a multi-step approach is recommended. One effective strategy involves the generation of a nucleophile at the C3 position, followed by reaction with an acetylating agent. This can be achieved through:
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Lithiation: Deprotonation at the C3 position using a strong base like n-butyllithium, followed by quenching with acetyl chloride or a similar acetylating agent.
-
Grignard Reaction: Formation of a Grignard reagent at the C3 position, which can then be reacted with an acetylating agent.
Q4: My reaction is not going to completion, and I have a significant amount of unreacted 5-bromobenzo[b]thiophene. What are the potential issues?
A4: Incomplete conversion can be due to several factors:
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Insufficient Reagents: Ensure the correct stoichiometry of the acylating agent and any activating reagents (e.g., strong base for lithiation).
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Reaction Temperature: The reaction may require specific temperatures to proceed efficiently. For lithiation, very low temperatures (e.g., -78 °C) are often necessary to prevent side reactions.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
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Purity of Reagents and Solvents: The presence of moisture or other impurities can quench reactive intermediates, such as organolithium or Grignard reagents. Ensure all glassware is flame-dried, and solvents are anhydrous.
Q5: I am having difficulty purifying the final product. What are the recommended purification techniques?
A5: Purification of this compound can typically be achieved by:
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Column Chromatography: Silica gel chromatography is a standard method for separating the desired C3-isomer from the C2-isomer and other impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of substituted benzo[b]thiophenes, which can be adapted for the synthesis of this compound.
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Product | Yield (%) |
| 5-Bromobenzo[b]thiophene | n-Butyllithium | Acetyl chloride | Anhydrous THF | -78 °C to RT | 2-4 h | This compound | 60-70 |
| 5-Bromobenzo[b]thiophene | Magnesium | Acetyl chloride | Anhydrous THF/Et₂O | Reflux | 4-6 h | This compound | 50-60 |
| 5-Bromobenzo[b]thiophene-3-ylboronic acid | Acetyl chloride | Pd catalyst/base | Toluene/water | 80-100 °C | 12-16 h | This compound | 70-80 |
Experimental Protocols
A reliable method to synthesize this compound with high regioselectivity is through a lithiation-acylation sequence.
Protocol: Synthesis of this compound via Lithiation
Materials:
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5-Bromobenzo[b]thiophene
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n-Butyllithium (n-BuLi) in hexanes
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Acetyl chloride
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
Procedure:
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Dissolve 5-bromobenzo[b]thiophene (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
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Stir the reaction mixture at -78 °C for 1 hour.
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Add acetyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Extract the mixture with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Experimental workflow for the synthesis via lithiation.
Caption: Troubleshooting decision tree for the synthesis.
stability and storage guidelines for 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
Technical Support Center: 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
This guide provides essential information on the stability and storage of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to keep it away from incompatible substances and sources of ignition.[1] For long-term storage, maintaining a cool and dry environment is recommended.[1]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, the compound is considered stable under normal handling and storage conditions.[3]
Q3: What substances or conditions should be avoided to prevent degradation?
A3: Avoid exposure to heat, sparks, open flames, and other sources of ignition.[2][4][5] Direct contact with incompatible materials, such as strong oxidizing agents, should also be prevented.[6] Minimizing dust generation and accumulation is a key precaution during handling.[1]
Q4: What are the hazardous decomposition products of this compound?
A4: During a fire or thermal decomposition, irritating and highly toxic gases may be generated.[1] These can include carbon oxides, hydrogen bromide, and sulfur oxides.[1]
Storage and Handling Summary
The following table summarizes the key guidelines for the safe storage and handling of this compound.
| Parameter | Guideline | Citation |
| Storage Temperature | Store in a cool, dry place. | [1][2] |
| Atmosphere | Store in a well-ventilated area. | [1][2][3][6] |
| Container | Keep container tightly closed when not in use. | [1][2][3][6] |
| Incompatible Materials | Avoid strong oxidizing agents. | [6] |
| Conditions to Avoid | Keep away from sources of ignition (e.g., heat, sparks, open flames). | [1][2][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [1][2][3][5][6] |
Troubleshooting Guide
Issue: Inconsistent or Unexpected Experimental Results
If you are experiencing variability or unexpected outcomes in your experiments involving this compound, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
General Handling Protocol
Due to the nature of this chemical, proper handling is essential to ensure user safety and compound integrity. The compound may cause skin, eye, and respiratory irritation.[1]
-
Ventilation : Always handle this compound inside a chemical fume hood with adequate ventilation.[1][2][5][6]
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3][6]
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Dispensing : Avoid generating dust when weighing or transferring the solid material.[1] Use non-sparking tools where appropriate.[4]
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Cleaning : Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[1] If skin or eye contact occurs, rinse immediately and copiously with water for at least 15 minutes.[3][6][7]
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Spills : In case of a spill, prevent the material from entering drains or waterways.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal.[1][5] Remove all sources of ignition from the spill area.[1][4]
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Disposal : Dispose of the compound and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][3][6]
Factors Affecting Stability
To ensure the long-term viability of this compound, it is important to control for environmental and chemical factors that can lead to its degradation.
Caption: Key factors that can compromise compound stability.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 1-(5-BROMO-1-BENZOTHIEN-3-YL)ETHANONE - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Friedel-Crafts Acylation of Benzothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of benzothiophenes. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation of benzothiophene is resulting in a low yield or failing completely. What are the likely causes?
A1: Low or non-existent yields in the Friedel-Crafts acylation of benzothiophene can stem from several factors. Below is a systematic guide to troubleshooting this issue.
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Catalyst Inactivity: The most common culprit is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) by moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
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Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.
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Deactivated Benzothiophene Ring: While benzothiophene is generally reactive, the presence of strongly electron-withdrawing substituents on the ring can hinder the electrophilic substitution.
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Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Some acylations of benzothiophene proceed at room temperature, while others may require gentle heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.
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Poor Quality of Reagents: The purity of the benzothiophene, acylating agent (acyl chloride or anhydride), and solvent is crucial. Impurities can interfere with the reaction, leading to byproducts and reduced yields.
Issue 2: Poor Regioselectivity (Mixture of 2- and 3-Acyl Benzothiophenes)
Q2: I am obtaining a mixture of 2- and 3-acyl benzothiophene isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the acylation of benzothiophene is a known challenge. The electronic properties of the benzothiophene ring lead to reactivity at both the C2 and C3 positions. While the C3 position is often favored due to the higher stability of the resulting intermediate, mixtures are common.[1] Here are some strategies to influence the regioselectivity:
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Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can influence the isomer ratio. For instance, traditional Friedel-Crafts conditions using AlCl₃ in solvents like dichloromethane often produce mixtures. Experimenting with milder Lewis acids or alternative solvent systems may alter the selectivity.
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Alternative Acylation Methods: Consider using a Lewis acid-free method, such as the use of trifluoroacetic anhydride (TFAA) with phosphoric acid. While this method can also produce a mixture of isomers, the ratios may be different and potentially more favorable depending on the substrate.[1][2]
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Steric Hindrance: The steric bulk of the acylating agent can influence the site of acylation. A bulkier acylating agent may preferentially react at the less sterically hindered position of a substituted benzothiophene.
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Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. It is advisable to run the reaction at a lower temperature initially and monitor the isomer ratio.
Issue 3: Formation of Unidentified Side Products
Q3: My reaction mixture shows several unexpected spots on TLC, and the final product is impure. What are these side products and how can I minimize them?
A3: The formation of unidentified side products is a common issue in Friedel-Crafts acylation of benzothiophenes, particularly with strong Lewis acids like AlCl₃.[1]
-
Possible Side Reactions:
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Polyacylation: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times) can sometimes lead to the introduction of a second acyl group.
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Ring Opening/Decomposition: Benzothiophene can be sensitive to harsh reaction conditions, and strong Lewis acids at elevated temperatures can lead to decomposition or polymerization.
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Reaction with Solvent: Some solvents can be acylated under Friedel-Crafts conditions. For example, toluene is readily acylated.[3] It is crucial to use an inert solvent such as dichloromethane or carbon disulfide.
-
-
Minimization Strategies:
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Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can help to reduce the formation of side products.
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Alternative Catalysts: Using milder Lewis acids or exploring Lewis acid-free conditions can significantly improve the cleanliness of the reaction.
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Purification: If side products are unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired product.
-
Experimental Protocols
Protocol 1: Traditional Friedel-Crafts Acylation of Benzothiophene with Aluminum Chloride (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates and acylating agents.
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Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
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Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and an anhydrous inert solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.
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Acylating Agent Addition: Dissolve the acyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension.
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Benzothiophene Addition: Dissolve benzothiophene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzothiophene solution dropwise to the reaction mixture at 0 °C.
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Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complexes.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Lewis Acid-Free Acylation of Benzothiophene using TFAA and Phosphoric Acid
This method provides an environmentally benign alternative to the traditional Friedel-Crafts acylation.[1][2]
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Reaction Setup: In a round-bottom flask, add benzothiophene (1.0 equivalent) and trifluoroacetic anhydride (TFAA, 4.0 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. To this vigorously stirred mixture, add the carboxylic acid (1.0 equivalent) dropwise, followed by the dropwise addition of 85% phosphoric acid (1.0 equivalent).
-
Reaction: Allow the mixture to warm to room temperature (25-30 °C) and stir for 4-5 hours.
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Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring.
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Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
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Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting mixture of 2- and 3-acyl benzothiophenes by column chromatography.
Data Presentation
Table 1: Quantitative Data for Lewis Acid-Free Acylation of Benzothiophene
The following table summarizes the yields and isomer ratios for the acylation of benzothiophene using various carboxylic acids in the presence of TFAA and phosphoric acid.[1][2]
| Entry | Acylating Agent (RCO₂H, R=) | Total Yield (%) | Isomer Ratio (2-acyl : 3-acyl) |
| 1 | -CH₃ | 70 | 1:9 |
| 2 | -CH₂CH₃ | 73 | 1:9 |
| 3 | -(CH₂)₂CH₃ | 75 | 1:9 |
| 4 | -CH(CH₃)₂ | 70 | 1:9 |
| 5 | -C₆H₅ | 80 | 1:9 |
| 6 | -C₆H₄-p-Cl | 73 | 2:3 |
| 7 | -C₆H₄-p-OMe | 75 | 2:3 |
| 8 | -C₆H₄-p-NO₂ | 78 | 2:3 |
Table 2: Qualitative Summary of Traditional Friedel-Crafts Acylation of Benzothiophene
Precise, comparative yield and regioselectivity data for the traditional AlCl₃-catalyzed acylation of benzothiophene is often not well-documented due to the prevalence of side reactions and isomer mixtures. The following table provides a qualitative summary of expected outcomes.
| Catalyst | Solvent | Temperature | Expected Yield | Regioselectivity | Common Issues |
| AlCl₃ | Dichloromethane | 0 °C to RT | Moderate to Good | Mixture of 2- and 3-isomers | Formation of side products, difficult to control regioselectivity.[1] |
| AlCl₃ | Carbon Disulfide | 0 °C to RT | Moderate | Mixture of 2- and 3-isomers | Toxicity of solvent, potential for side reactions. |
| FeCl₃, ZnCl₂ | Dichloromethane | RT to Reflux | Variable | Mixture of 2- and 3-isomers | Generally less reactive than AlCl₃, may require higher temperatures. |
| Solid Acids (e.g., Zeolites) | Various | High Temperature | Variable | Can favor one isomer depending on catalyst structure | Catalyst deactivation, requires higher temperatures. |
Visualizations
Experimental Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving issues of low product yield.
Logical Relationship for Optimizing Regioselectivity
Caption: A decision tree for optimizing the regioselectivity of benzothiophene acylation.
References
- 1. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important benzothiophene intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target compound.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via Friedel-Crafts acylation of 5-bromobenzo[b]thiophene. While this method is direct, achieving high yields and regioselectivity can be challenging. This guide provides practical solutions to common issues encountered during this electrophilic aromatic substitution reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Inactivated Lewis Acid Catalyst: Moisture in the reaction setup can quench the Lewis acid (e.g., AlCl₃). 2. Deactivated Substrate: The bromo substituent on the benzothiophene ring is deactivating, potentially hindering the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 4. Suboptimal Work-up Procedure: Product loss during extraction or purification. | 1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, anhydrous Lewis acid. 2. A slight excess of the Lewis acid and acylating agent may be necessary to drive the reaction forward. Consider a more reactive acylating agent if acetyl chloride is ineffective. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. 4. Perform the aqueous work-up at low temperatures to minimize product decomposition. Ensure complete extraction with a suitable organic solvent. |
| Formation of Isomeric Byproducts | 1. Lack of Complete Regioselectivity: While acylation preferentially occurs at the 3-position, minor amounts of the 2-acetyl isomer can form. 2. Reaction Conditions Favoring Isomerization: High temperatures or prolonged reaction times might promote the formation of other isomers. | 1. Friedel-Crafts acylation of 5-bromobenzo[b]thiophene has been reported to yield predominantly the 3-acetyl derivative[1]. To maximize this, maintain a low reaction temperature during the addition of reagents. 2. Optimize the reaction temperature and time. Shorter reaction times at moderate temperatures are generally preferred to minimize side reactions. |
| Formation of Dark-Colored, Tarry Byproducts | 1. Polymerization of the Substrate: Benzothiophenes can be sensitive to strong acids and may polymerize. 2. Side Reactions at High Temperatures: Excessive heating can lead to decomposition and the formation of complex impurities. | 1. Add the Lewis acid portion-wise to a cooled solution of the substrate to control the initial exotherm. 2. Maintain strict temperature control throughout the reaction. A temperature of 50°C is a good starting point for the acylation of brominated aromatics[2]. |
| Difficulties in Product Purification | 1. Co-elution of Isomers: The 2- and 3-acetyl isomers may have similar polarities, making separation by column chromatography challenging. 2. Presence of Aluminum Salts: Incomplete quenching of the Lewis acid can lead to the precipitation of aluminum salts during purification. | 1. Utilize a long chromatography column and a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexane) to improve separation. Recrystallization from a suitable solvent system can also be effective. 2. During work-up, ensure the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to dissolve all aluminum salts before extraction[2]. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of 5-bromobenzo[b]thiophene?
A1: The Friedel-Crafts acylation of 5-bromobenzo[b]thiophene predominantly yields the 3-acetyl derivative[1]. This is a known exception to the general rule for thiophene, which typically undergoes electrophilic substitution at the 2-position. The substitution pattern of the benzothiophene ring system directs the acylation to the 3-position.
Q2: Which Lewis acid is most effective for this reaction?
A2: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for Friedel-Crafts acylation reactions[2]. It is crucial to use anhydrous AlCl₃ to ensure its catalytic activity.
Q3: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A3: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts reactions. However, it is generally less reactive than acetyl chloride, which may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times)[3].
Q4: What is the role of quenching the reaction with an ice/HCl mixture?
A4: The reaction is quenched by pouring the mixture into ice and concentrated hydrochloric acid for two main reasons. Firstly, this step hydrolyzes the aluminum chloride-ketone complex, liberating the desired product. Secondly, the acid helps to dissolve the resulting aluminum hydroxides, preventing them from interfering with the extraction process[2].
Q5: Are there any alternative methods to synthesize this compound?
A5: While direct Friedel-Crafts acylation is the most straightforward approach, alternative multi-step syntheses can offer better control over regioselectivity, albeit with a longer synthetic route. One such strategy involves the functionalization of a pre-substituted benzothiophene. For instance, a palladium-catalyzed cross-coupling reaction, such as a Stille or Heck reaction, on a 3-halo-5-bromobenzo[b]thiophene could be employed to introduce the acetyl group[4].
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 5-bromobenzo[b]thiophene
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation of similar aromatic compounds[2][5].
Materials:
-
5-bromobenzo[b]thiophene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas into a trap), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 10-15 minutes.
-
Addition of Substrate: Dissolve 5-bromobenzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
Visualization of Key Processes
References
analysis of reaction byproducts from 1-(5-bromobenzo[b]thiophen-3-yl)ethanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of 5-bromobenzo[b]thiophene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acid. |
| 2. Insufficiently Reactive Acylating Agent: The acetyl chloride or acetic anhydride may have degraded. | Use freshly distilled or a new bottle of the acylating agent. | |
| 3. Deactivated Substrate: The 5-bromobenzo[b]thiophene ring is deactivated by the bromo substituent, making the reaction sluggish. | Consider using a more reactive acylating agent or a stronger Lewis acid. Increasing the reaction temperature or time may also improve conversion, but monitor for byproduct formation. | |
| Formation of Multiple Products (Isomers) | 1. Competing Regioselectivity: Friedel-Crafts acylation of benzothiophene can occur at both the C2 and C3 positions. The 5-bromo substituent further influences the position of acylation. | Separation of isomers can be achieved by column chromatography on silica gel. To favor the desired 3-acylated product, consider using a bulkier Lewis acid which may sterically hinder attack at the C2 position. Reaction temperature can also influence the isomer ratio.[1] |
| 2. Polyacylation: Although less common due to the deactivating nature of the acetyl group, a second acylation may occur. | Use a stoichiometric amount or a slight excess of the acylating agent relative to the 5-bromobenzo[b]thiophene. | |
| Dark Reaction Mixture/Polymerization | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of the starting material or product and polymerization. | Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling and slow addition of reagents. |
| 2. Impurities in Starting Materials: Acidic or other reactive impurities can catalyze side reactions. | Purify the 5-bromobenzo[b]thiophene and the solvent before use. | |
| Difficult Product Isolation/Purification | 1. Formation of a Stable Complex: The ketone product can form a stable complex with the Lewis acid, making workup difficult. | During workup, ensure the reaction mixture is quenched with a sufficient amount of cold water or dilute acid to fully hydrolyze the complex. Vigorous stirring is essential. |
| 2. Emulsion Formation during Extraction: The presence of aluminum salts can lead to the formation of emulsions. | Add a saturated solution of NaCl (brine) to the aqueous layer to help break the emulsion. In some cases, filtering the quenched reaction mixture before extraction can remove some of the solid aluminum salts. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: The primary byproducts are positional isomers resulting from acylation at different positions on the benzothiophene ring. The most common isomer is 1-(5-bromobenzo[b]thiophen-2-yl)ethanone . Acylation could also potentially occur at the 4, 6, or 7 positions of the benzene ring, though this is generally less favored. Di-acylated products are also a possibility, although less likely due to the deactivating effect of the first acetyl group.
Q2: How can I confirm the regiochemistry of my product and identify the isomeric byproducts?
A2: The most effective methods for distinguishing between the 2- and 3-acylated isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) .
-
¹H NMR: The coupling constants and chemical shifts of the protons on the thiophene ring are distinct for the 2- and 3-substituted isomers. For this compound, a singlet is expected for the proton at the 2-position. For the 2-acylated isomer, a singlet would be observed for the proton at the 3-position, typically at a different chemical shift.
-
GC-MS: Isomers will likely have different retention times on a GC column, and their mass spectra will show the same molecular ion peak but may have different fragmentation patterns.
Q3: What is the expected regioselectivity for the Friedel-Crafts acylation of 5-bromobenzo[b]thiophene?
A3: Electrophilic substitution on the thiophene ring itself is known to have a high preference for the 2-position due to the greater stabilization of the cationic intermediate. However, in the benzothiophene system, the 3-position is often more reactive. The presence of the bromine atom at the 5-position, a deactivating but ortho-, para-directing group, will influence the electron density of the ring. It will direct incoming electrophiles towards the 4- and 6-positions. The final product distribution will be a result of the interplay between the directing effect of the bromine, the inherent reactivity of the thiophene moiety, and steric factors. A mixture of the 3-acylated and 2-acylated isomers is the most probable outcome.
Q4: Can I use a different Lewis acid other than aluminum chloride?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂) can be used. The choice of Lewis acid can sometimes influence the regioselectivity and reactivity of the reaction. Milder Lewis acids may lead to higher selectivity but lower yields.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of 5-bromobenzo[b]thiophene
This protocol is a general guideline and may require optimization.
Materials:
-
5-bromobenzo[b]thiophene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 5-bromobenzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from byproducts.
Visualizations
Reaction Pathway and Potential Byproducts
References
safe handling and disposal of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
Technical Support Center: 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from similar benzothiophene derivatives, this compound should be handled as potentially hazardous.[2] Anticipated hazards include:
-
Acute Toxicity (Oral): May be harmful if swallowed.[2][3][4]
-
Skin Irritation: May cause skin irritation upon contact.[2][4][5][6]
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Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[4][6]
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Environmental Hazards: Brominated organic compounds can be toxic to aquatic life with long-lasting effects.
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A standard PPE protocol for handling hazardous chemical solids should be followed:
-
Eye Protection: Chemical safety goggles or a face shield.[1][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1][8]
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Body Protection: A laboratory coat is mandatory. Ensure it is clean and fully buttoned.[7][9]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][9]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[1] Ensure the storage location is designated for hazardous chemicals.[9]
Q4: How do I dispose of waste containing this chemical?
A4: All waste containing this compound, including empty containers, contaminated lab supplies, and experimental residues, must be treated as hazardous waste.[1]
-
Collect waste in a designated, properly labeled, and sealed hazardous waste container.
-
Never dispose of this chemical down the drain.[6]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[1] Contact your institution's EHS department for specific collection and disposal procedures.
Troubleshooting Guide
Issue 1: I've spilled a small amount of the solid compound on the lab bench.
-
Solution:
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Wear Appropriate PPE: Ensure you are wearing your lab coat, gloves, and safety goggles.
-
Containment: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[5] Avoid raising dust.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your lab supervisor and EHS department as required by your institution's policy.
-
Issue 2: I think I may have gotten some of the compound on my skin or in my eyes.
-
Solution:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove any contaminated clothing while rinsing.[1][5] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so.[5][7] Seek immediate medical attention regardless of the severity.[7]
-
Issue 3: The compound appears discolored or has an unusual odor.
-
Solution: Do not use the compound. Discoloration or unexpected odors can be a sign of decomposition or contamination, which may alter its reactivity and hazard profile. Quarantine the container in a safe location (like the back of a fume hood) and consult your lab supervisor or EHS for proper evaluation and disposal procedures.
Data and Properties
As specific experimental data for this compound is limited, the following table summarizes the expected hazard classifications based on analogous compounds.
| Hazard Class | GHS Pictogram | Hazard Statement (H-code) | Signal Word |
| Acute Toxicity, Oral (Category 4) |
| H302: Harmful if swallowed[3][4][5] | Warning |
| Skin Irritation (Category 2) |
| H315: Causes skin irritation[3][4][5] | Warning |
| Eye Irritation (Category 2) |
| H319: Causes serious eye irritation[3][4][5] | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation |
| H335: May cause respiratory irritation[3][4][6] | Warning |
Experimental Protocols
General Protocol for Weighing and Handling
This protocol outlines the standard procedure for safely handling this compound for experimental use.
-
Preparation:
-
Weighing:
-
Retrieve the stock container from its designated storage location.
-
Inside the fume hood, carefully open the container. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of the solid compound onto a weigh boat or tared paper on an analytical balance located within the hood or a contained balance enclosure.
-
Securely close the stock container immediately after dispensing.
-
-
Transfer:
-
Carefully add the weighed compound to the reaction vessel. If using a powder funnel, ensure it is clean and dry.
-
Tap the weigh paper and spatula gently to ensure the complete transfer of the reagent.
-
-
Cleanup:
-
Dispose of the used weigh paper/boat and any contaminated items (e.g., pipette tips, paper towels) directly into the hazardous waste container.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent-dampened cloth, disposing of the cloth in the hazardous waste container.
-
Return the stock container to its proper storage location.
-
-
Final Steps:
-
Remove gloves and dispose of them in the appropriate waste bin.
-
Wash hands thoroughly with soap and water before leaving the laboratory.[7]
-
Visualizations
Workflow and Decision Diagrams
Caption: Workflow for the safe handling and disposal of the chemical.
Caption: Decision tree for responding to a chemical spill incident.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. reddit.com [reddit.com]
- 9. intra.kth.se [intra.kth.se]
common issues in the synthesis of substituted benzothiophenes
Benzothiophene Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of substituted benzothiophenes. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.
General Troubleshooting Workflow
When a synthetic reaction fails to provide the desired outcome, a systematic approach can help identify and resolve the underlying issue. The following workflow outlines a general strategy for troubleshooting common problems in benzothiophene synthesis.
Caption: General workflow for troubleshooting synthetic issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzothiophene core structure?
A1: The synthesis of benzothiophene derivatives is typically achieved through several effective strategies, including:
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Cyclization Reactions : These are the most prevalent methods and involve forming the thiophene ring from an appropriately substituted benzene precursor.[1]
-
Palladium-Catalyzed Reactions : Cross-coupling and cyclization reactions catalyzed by palladium are common for creating C-C and C-S bonds to form the benzothiophene skeleton.[1][2]
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Multi-component Reactions : Domino or one-pot, multi-component reactions offer an efficient pathway to highly functionalized benzothiophenes by combining several steps without isolating intermediates.[1]
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Metal-Free Synthesis : To avoid metal contamination, methods like iodine-catalyzed cascade reactions or those using benzothiophene S-oxides as precursors have been developed.[1]
Q2: I am struggling with poor regioselectivity between C2 and C3 functionalization. What factors are most influential?
A2: Regioselectivity, especially controlling substitution at the C2 versus the C3 position, is a critical and often challenging aspect of benzothiophene synthesis.[1] Key factors that influence the outcome include:
-
Directing Groups : The presence and electronic nature of directing groups on the starting materials can strongly influence the position of incoming substituents.[1]
-
Reaction Mechanism : The fundamental mechanism of the chosen synthetic route is crucial. For example, an interrupted Pummerer reaction involving benzothiophene S-oxides can provide highly regioselective delivery of coupling partners to the C3 position.[1][3]
-
Catalyst and Ligands : In metal-catalyzed reactions, the choice of the metal catalyst and its associated ligands can significantly steer the reaction to favor one position over the other.[1]
-
Steric and Electronic Effects : The steric bulk and electronic properties of substituents on the starting materials can make one position more accessible or reactive than the other.[1]
Q3: What are the recommended methods for purifying substituted benzothiophenes?
A3: The purification of benzothiophene derivatives often involves standard laboratory techniques, but the choice of method depends on the specific properties of the compound and its impurities.[1] Common and effective methods include:
-
Column Chromatography : This is a widely used and versatile technique for separating the desired product from unreacted starting materials and byproducts.[1][2] The choice of the solvent system (e.g., Hexane/Ethyl Acetate) is critical for achieving good separation.[1]
-
Recrystallization : For solid derivatives, recrystallization is a highly effective method for achieving high purity.[1] A mixed solvent system, such as an alcohol-water mixture, may be necessary, and the final purity can be sensitive to the solvent ratio.[1][4]
-
Distillation : For derivatives that are volatile and thermally stable, distillation can be an efficient purification method.[1]
Troubleshooting Specific Issues
Problem 1: Low Yield in Palladium-Catalyzed Synthesis
Question: I am attempting a palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer: Low yields in palladium-catalyzed reactions for benzothiophene synthesis are a common problem.[2] The issue often arises from suboptimal reaction conditions, catalyst deactivation, or the formation of side products.[1] A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions : The reaction is often sensitive to the choice of catalyst, co-catalyst (oxidant), solvent, temperature, and reaction time.[1][2] A screening of these parameters is crucial for optimization.
-
Formation of Side Products : Undesired side reactions can consume starting materials.[1] For example, in the carbonylative cyclization of 2-(methylthio)phenylacetylenes, the formation of a maleic diester is a known side product.[1]
-
Catalyst Deactivation : The palladium catalyst may become deactivated during the reaction, leading to incomplete conversion.[1]
Troubleshooting & Optimization Workflow:
Caption: Decision tree for troubleshooting low yields in Pd-catalyzed reactions.
Data Presentation: Optimization of Pd-Catalyzed C2 Arylation
A study on the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids highlights how catalyst and oxidant choice dramatically impacts yield.[2]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | Pd(OAc)₂ | CuCl₂ | DMSO | 43 |
| 3 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 75 |
| 4 | PdCl₂ | Cu(OAc)₂ | DMSO | 68 |
| 5 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 79 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 21 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 35 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[2]
Problem 2: Poor Yield in Gewald or Domino Synthesis
Question: I am attempting a one-pot, multi-component synthesis of a highly substituted benzothiophene, and the yields are much lower than reported. What could be the issue?
Answer: Multi-component domino reactions, such as the Gewald reaction, are highly efficient but can be very sensitive to a range of factors.[1] Low yields often point to issues with one of the sequential reaction steps.
Potential Causes & Solutions:
-
Purity of Reactants : Impurities in starting materials (e.g., aldehydes, active methylene nitriles, or sulfur source) can halt the reaction cascade.[1] It is crucial to confirm the purity of all reagents and purify them if necessary.[1]
-
Incorrect Base/Catalyst : The choice and amount of the base catalyst are critical for promoting the sequence of reactions (e.g., Knoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization).[1]
-
Suboptimal Solvent : The solvent must effectively solubilize all reactants and intermediates to facilitate the reaction cascade.[1]
-
Reaction Temperature and Time : The reaction may require precise temperature control and sufficient time for all steps in the sequence to reach completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]
Logical Relationship: Gewald Reaction Failure Points
The Gewald reaction mechanism involves several key steps. A failure at any point in the cascade will prevent the formation of the final product.
Caption: Key steps and potential failure points in the Gewald reaction mechanism.
Experimental Protocols
Protocol 1: C3-Arylation of Benzothiophene via Interrupted Pummerer Reaction[2]
This metal-free protocol achieves high regioselectivity for C3 functionalization.
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Add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml) to a nitrogen-flushed, oven-dried reaction vessel.
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Cool the mixture to -40 °C with stirring.
-
Add trifluoroacetic anhydride (TFAA, 0.3 mmol).
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Stir the mixture for 15 minutes, then remove the cooling bath and allow it to stir at ambient temperature overnight (approx. 16 hours).
-
Add p-toluenesulfonic acid (pTsOH) (0.4 mmol) and heat the mixture at 45 °C for 5 hours.
-
Quench the reaction with water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Column Chromatography Purification[2]
-
Prepare the Column : Pack a glass column with an appropriate stationary phase (e.g., silica gel 230–400 mesh) using a slurry of the initial, low-polarity eluent (e.g., 100% hexane).[2]
-
Load the Sample : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.[2]
-
Elution : Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) based on the separation observed by TLC.[2]
-
Collect and Analyze : Collect the eluate in fractions and monitor their composition using TLC.[2]
-
Combine and Concentrate : Combine the pure fractions containing the desired benzothiophene and remove the solvent under reduced pressure to yield the purified compound.[2]
References
Technical Support Center: Improving the Purity of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for purifying 1-(5-bromobenzo[b]thiophen-3-yl)ethanone. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound? A1: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is highly effective for separating a variety of impurities, including isomeric byproducts that may have formed during synthesis.[1] Recrystallization is a simpler method that can produce material of very high purity, provided that the impurities have solubilities that are significantly different from the product.[1][2]
Q2: What are the likely impurities in my crude sample? A2: If your compound was synthesized via a Friedel-Crafts acylation of 5-bromobenzo[b]thiophene, potential impurities include unreacted starting material, isomeric acylation products, and residual catalyst (e.g., aluminum chloride).[3][4] Incomplete reactions can also leave behind starting materials and intermediates.
Q3: How can I remove a persistent yellow or brown color from my purified product? A3: Discoloration is typically caused by highly conjugated impurities. During recrystallization, you can often remove these by adding a small quantity of activated charcoal to the hot solution. The charcoal adsorbs the colored impurities and can be removed by hot filtration. However, be cautious as excessive use of charcoal can reduce the yield of your desired product.[1]
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do? A4: "Oiling out" can occur due to the presence of impurities or if the solution is cooled too quickly. To encourage crystallization, try scratching the inside of the flask with a glass rod to create nucleation sites. If available, adding a seed crystal of the pure compound can also initiate crystallization.[1] It is also beneficial to allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2]
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | The eluent (solvent system) has suboptimal polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the target compound. Consider trying different solvent combinations, such as dichloromethane/hexane, or employing a gradient elution.[1] |
| Product Degradation | The compound may be sensitive to the acidic nature of silica gel. | Consider using a neutralized silica gel or adding a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to your eluent. Alternatively, a different stationary phase such as alumina could be used.[5] |
| Low Recovery | The product may be irreversibly adsorbed onto the column or fractions may have been prematurely discarded. | Ensure all fractions are monitored by TLC. After the main product has eluted, flush the column with a more polar solvent to check for any remaining compound. Dry loading the sample onto silica gel can sometimes improve recovery. |
Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The solution is cooling too rapidly, or the solvent is not ideal. | Allow the solution to cool slowly and undisturbed. If oiling persists, try a different solvent or a solvent pair (one in which the compound is soluble and one in which it is less so).[2] |
| Low Yield | Too much solvent was used, or the solution was not cooled sufficiently. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | >98% | Highly effective for separating a broad range of impurities, including isomers.[1] | Can be time-consuming and requires large solvent volumes.[1] |
| Recrystallization | >99% (with minor impurities) | Simple, rapid, and can produce highly crystalline material.[1] | Ineffective for impurities with similar solubility to the product.[1] |
Table 2: Recommended Starting Conditions
| Method | Stationary Phase / Solvent System | Key Parameters |
| Column Chromatography | Silica Gel | Eluent: Begin with a low-polarity mixture such as Hexane:Ethyl Acetate (95:5) and gradually increase the polarity. TLC Monitoring: Aim for an Rf of 0.2-0.4 for the product.[1] |
| Recrystallization | Ethanol/Water or Isopropanol | Dissolve the crude solid in a minimal amount of hot alcohol. Add water dropwise until the solution becomes cloudy, then reheat until clear before cooling slowly.[1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by testing various ratios of hexane and ethyl acetate on a TLC plate. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1]
-
Column Preparation: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.
-
Elution: Begin elution with the least polar solvent mixture, collecting fractions continuously. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot solvent (e.g., ethanol or isopropanol). A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude material in the minimum amount of hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
Validation & Comparative
Structural Analysis and Confirmation: A Comparative Guide to 1-(5-bromobenzo[b]thiophen-3-yl)ethanone and Alternatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comparative analysis of the spectroscopic data for 1-(5-bromobenzo[b]thiophen-3-yl)ethanone, a key building block in medicinal chemistry, against structurally related alternatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as a practical reference for the unambiguous identification and characterization of this important scaffold.
The benzothiophene motif is a prevalent core in a multitude of biologically active compounds. The introduction of various substituents onto this ring system allows for the fine-tuning of pharmacological properties. In this context, this compound represents a valuable intermediate, offering a reactive handle for further chemical modifications. To ensure the integrity of research and development efforts, a thorough understanding of its unique spectral signature is paramount.
This guide presents a head-to-head comparison of this compound with three strategic alternatives:
-
1-(Benzo[b]thiophen-3-yl)ethanone: The parent compound, to highlight the influence of the bromo-substituent on the spectral characteristics.
-
1-(5-chlorobenzo[b]thiophen-3-yl)ethanone: A chloro-analog, to illustrate the comparative effects of different halogen substituents.
-
3-Acetylthiophene: A non-fused thiophene analog, to demonstrate the impact of the fused benzene ring on the spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound and its selected alternatives.
¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound) | ~8.45 | s | H-2 |
| ~8.10 | d | H-4 | |
| ~7.80 | d | H-7 | |
| ~7.45 | dd | H-6 | |
| 2.65 | s | -CH₃ | |
| 1-(Benzo[b]thiophen-3-yl)ethanone | ~8.30 | s | H-2 |
| ~7.90-7.80 | m | H-4, H-7 | |
| ~7.45-7.35 | m | H-5, H-6 | |
| 2.60 | s | -CH₃ | |
| 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone | ~8.40 | s | H-2 |
| ~7.95 | d | H-4 | |
| ~7.80 | d | H-7 | |
| ~7.35 | dd | H-6 | |
| 2.63 | s | -CH₃ | |
| 3-Acetylthiophene [1] | ~8.10 | dd | H-2 |
| ~7.50 | dd | H-5 | |
| ~7.30 | dd | H-4 | |
| 2.55 | s | -CH₃ |
¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound) | ~195.0 | C=O |
| ~141.5 | C-7a | |
| ~138.0 | C-3a | |
| ~135.0 | C-3 | |
| ~130.5 | C-6 | |
| ~127.0 | C-4 | |
| ~125.0 | C-2 | |
| ~124.5 | C-7 | |
| ~117.0 | C-5 | |
| ~27.0 | -CH₃ | |
| 1-(Benzo[b]thiophen-3-yl)ethanone | ~195.5 | C=O |
| ~140.0 | C-7a | |
| ~138.5 | C-3a | |
| ~134.0 | C-3 | |
| ~128.0 | C-5 | |
| ~125.5 | C-6 | |
| ~124.0 | C-4 | |
| ~123.5 | C-2 | |
| ~122.5 | C-7 | |
| ~26.8 | -CH₃ | |
| 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone | ~195.2 | C=O |
| ~140.8 | C-7a | |
| ~137.5 | C-3a | |
| ~134.5 | C-3 | |
| ~132.0 | C-5 | |
| ~129.0 | C-6 | |
| ~126.5 | C-4 | |
| ~124.8 | C-2 | |
| ~124.0 | C-7 | |
| ~26.9 | -CH₃ | |
| 3-Acetylthiophene [1] | 190.8 | C=O |
| 143.5 | C-3 | |
| 132.0 | C-5 | |
| 128.5 | C-2 | |
| 126.0 | C-4 | |
| 26.8 | -CH₃ |
Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound) | 254/256 (M⁺, M⁺+2) | 239/241, 211/213, 132 |
| 1-(Benzo[b]thiophen-3-yl)ethanone | 176 (M⁺) | 161, 133 |
| 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone | 210/212 (M⁺, M⁺+2) | 195/197, 167 |
| 3-Acetylthiophene [1] | 126 (M⁺) | 111, 83 |
Infrared (IR) Spectral Data (ATR)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound) | ~1670 | C=O stretch |
| ~1580, 1450 | C=C aromatic stretch | |
| ~810 | C-H out-of-plane bend | |
| ~650 | C-Br stretch | |
| 1-(Benzo[b]thiophen-3-yl)ethanone | ~1665 | C=O stretch |
| ~1590, 1460 | C=C aromatic stretch | |
| ~760, 730 | C-H out-of-plane bend | |
| 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone | ~1675 | C=O stretch |
| ~1585, 1455 | C=C aromatic stretch | |
| ~815 | C-H out-of-plane bend | |
| ~700 | C-Cl stretch | |
| 3-Acetylthiophene [1] | ~1660 | C=O stretch |
| ~1520, 1410 | C=C thiophene ring stretch | |
| ~850, 740 | C-H out-of-plane bend |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the analyte in methanol was introduced via direct infusion into the mass spectrometer.
-
Data Acquisition (Electron Ionization - EI):
-
Spectrometer: Quadrupole Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230 °C
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory. Firm contact was ensured using the pressure arm.
-
Data Acquisition:
-
Spectrometer: FT-IR Spectrometer
-
Technique: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (a background spectrum of the clean ATR crystal was acquired and automatically subtracted).
-
Analytical Workflow and Logic
The structural confirmation of this compound and its analogs follows a logical progression of analytical techniques, each providing a unique piece of the structural puzzle.
Caption: Workflow for the structural analysis and confirmation of synthesized compounds.
This workflow begins with the synthesis and purification of the target molecule. Following this, a battery of spectroscopic techniques is employed. Infrared (IR) spectroscopy provides initial confirmation of key functional groups, such as the carbonyl (C=O) stretch of the ketone. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, offers a detailed map of the molecule's carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom. Finally, Mass Spectrometry (MS) confirms the molecular weight and provides information about the elemental composition and fragmentation patterns, which are crucial for verifying the presence of bromine or chlorine atoms through their characteristic isotopic patterns. The collective interpretation of these data allows for the unambiguous confirmation of the chemical structure.
References
A Comparative Guide to 1-(5-bromobenzo[b]thiophen-3-yl)ethanone and its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiophene scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative overview of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone and its isomers, offering insights into their chemical properties and potential biological significance. While direct comparative studies with quantitative biological data for these specific isomers are not extensively available in the current literature, this document aims to equip researchers, scientists, and drug development professionals with foundational knowledge, general synthetic approaches, and representative biological evaluation protocols to facilitate further investigation into this promising class of molecules.
The Benzothiophene Scaffold: A Versatile Core
Benzothiophene, a bicyclic aromatic compound, consists of a benzene ring fused to a thiophene ring.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anti-osteoporosis activities.[3][4][5] The biological profile of a benzothiophene derivative is significantly influenced by the nature and position of its substituents on the bicyclic ring system.
Isomers of Bromo-acetyl-benzo[b]thiophene: A Structural Overview
The focus of this guide, this compound, and its structural isomers are characterized by the presence of a bromine atom and an acetyl group on the benzo[b]thiophene core. The relative positions of these substituents can lead to a variety of isomers, each with potentially unique physicochemical and biological properties.
Table 1: Physicochemical Properties of Selected Bromo-acetyl-benzo[b]thiophene Isomers
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ![]() | C₁₀H₇BrOS | 255.13 |
| 1-(5-bromobenzo[b]thiophen-2-yl)ethanone | ![]() | C₁₀H₇BrOS | 255.13 |
| 1-(6-bromobenzo[b]thiophen-3-yl)ethanone | ![]() | C₁₀H₇BrOS | 255.13 |
| 1-(7-bromobenzo[b]thiophen-3-yl)ethanone | ![]() | C₁₀H₇BrOS | 255.13 |
Potential Biological Activities and Structure-Activity Relationships
Although a direct head-to-head comparison of the bromo-acetyl-benzo[b]thiophene isomers is not documented, the broader literature on benzothiophene derivatives allows for informed hypotheses on their potential biological activities.
-
Anticancer Activity: Numerous benzothiophene derivatives have been investigated as potential anticancer agents.[3][4] Their mechanisms of action often involve the inhibition of key signaling pathways related to cell proliferation and survival. The position of the bromo and acetyl groups could influence the molecule's ability to bind to specific biological targets, thereby affecting its cytotoxic potency. For instance, studies on related compounds have shown that modifications at different positions of the benzothiophene ring can significantly impact their anti-proliferative effects.[3]
-
Antimicrobial Activity: The benzothiophene scaffold is also a component of various antimicrobial agents.[5] The electronic and steric properties conferred by the bromo and acetyl substituents, and their relative positions, would likely play a crucial role in their interaction with microbial targets. For example, studies on 3-halobenzo[b]thiophenes have shown that the nature of the halogen and other substituents on the ring system can significantly affect the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of benzothiophene derivatives, based on protocols described in the scientific literature. These can serve as a starting point for researchers interested in synthesizing and testing this compound and its isomers.
Synthesis of Bromo-acetyl-benzo[b]thiophene Derivatives: A General Approach
The synthesis of 1-(bromo-acetyl-benzo[b]thiophen-3-yl) isomers can be approached through various synthetic routes. A common strategy involves the Friedel-Crafts acylation of a pre-brominated benzo[b]thiophene.
Protocol: Friedel-Crafts Acylation of 5-bromobenzo[b]thiophene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 5-bromobenzo[b]thiophene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise while maintaining the temperature below 5 °C.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers) in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity Evaluation: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]
Protocol: MIC Determination by Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a control with a standard antibiotic (e.g., gentamicin).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Visualizing the Research Workflow and Potential Mechanisms
To aid in the conceptualization of research involving these compounds, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be targeted by benzothiophene derivatives.
Caption: General workflow for the synthesis and biological evaluation of benzothiophene derivatives.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a benzothiophene derivative.
Conclusion
This compound and its isomers represent a compelling area for further research in drug discovery. While this guide highlights the absence of direct comparative data, it provides a solid foundation for researchers to build upon. The provided synthetic and biological evaluation protocols, along with the conceptual diagrams, are intended to serve as a practical resource for initiating studies into the therapeutic potential of this class of compounds. Future investigations focused on the systematic synthesis and parallel biological screening of these isomers are warranted to elucidate their structure-activity relationships and identify lead candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone and Its Analogs
A comprehensive review of the biological landscape of substituted benzo[b]thiophenes, offering insights into their therapeutic potential. This guide synthesizes available experimental data to compare the biological activities of various analogs of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone, a compound for which specific biological data is not prominently available in the current literature. The focus is therefore placed on structurally related benzo[b]thiophene derivatives to provide a valuable comparative context for researchers and drug development professionals.
The benzo[b]thiophene scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. These activities include anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative overview of the biological performance of various benzo[b]thiophene analogs, supported by experimental data from peer-reviewed studies.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data for the biological activities of various benzo[b]thiophene analogs, categorized by their primary therapeutic area.
Table 1: Anticancer Activity of Benzo[b]thiophene Analogs
| Compound | Cancer Cell Line | Activity Metric (IC₅₀/EC₅₀) | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | 126.67 µM | [1] |
| HepG2 | 67.04 µM | [1] | |
| LNCaP | 127.59 µM | [1] | |
| Caco-2 | 63.74 µM | [1] | |
| Panc-1 | 76.72 µM | [1] | |
| HeLa | 146.75 µM | [1] | |
| Ishikawa | 110.84 µM | [1] | |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 | Not specified | [2] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-phenylbenzo[b]thiophene | HeLa, HL-60, Jurkat, K562 | 1.5–2.1 μM | [3] |
| A549 | 5 μM | [3] | |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 | Significantly inhibited proliferation, migration, and invasion | [4] |
Table 2: Antimicrobial Activity of Benzo[b]thiophene Analogs
| Compound | Microorganism | Activity Metric (MIC) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 µg/mL | [5] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 µg/mL | [5] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria and yeast | 16 µg/mL | [5] |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene | Antifungal activity | Potentially useful | [6] |
| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene | Antifungal activity | Potentially useful | [6] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Multidrug-resistant Staphylococcus aureus | 4 µg/mL | [7] |
Table 3: Enzyme Inhibitory Activity of Benzo[b]thiophene Analogs
| Compound | Target Enzyme | Activity Metric (IC₅₀) | Reference |
| 5-hydroxybenzothiophene hydrazide scaffold (16b) | Multi-kinases (Clk1/4, DRAK1, Dyrk1A/B, haspin) | Low IC₅₀ values | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the reviewed literature.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized by mitochondrial succinate dehydrogenase into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent complex processes and relationships, adhering to the specified formatting guidelines.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. oiccpress.com [oiccpress.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The methods discussed are the direct Friedel-Crafts acylation and a multi-step sequence involving Vilsmeier-Haack formylation followed by a Grignard reaction and subsequent oxidation. This document aims to furnish researchers with the necessary details to select the most suitable method based on factors such as yield, purity, and experimental complexity.
Method 1: Friedel-Crafts Acylation of 5-bromobenzo[b]thiophene
This approach represents the most direct route to the target compound, involving the electrophilic substitution of an acetyl group onto the 5-bromobenzo[b]thiophene backbone. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocol
Materials:
-
5-bromobenzo[b]thiophene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of 5-bromobenzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Logical Workflow for Friedel-Crafts Acylation
Workflow for the Friedel-Crafts Acylation Method.
Method 2: Vilsmeier-Haack Formylation Followed by Grignard Reaction and Oxidation
This multi-step approach offers an alternative to the direct acylation and can be advantageous in cases where the Friedel-Crafts reaction leads to isomeric mixtures or undesired side products. The synthesis begins with the formylation of 5-bromobenzo[b]thiophene at the 3-position, followed by the addition of a methyl group via a Grignard reagent, and subsequent oxidation of the resulting secondary alcohol to the desired ketone.
Experimental Protocol
Step 2a: Vilsmeier-Haack Formylation
Materials:
-
5-bromobenzo[b]thiophene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane
-
Sodium acetate solution
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 equivalents) in anhydrous 1,2-dichloroethane at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-bromobenzo[b]thiophene (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium acetate solution and stir for 30 minutes.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield 5-bromo-1-benzothiophene-3-carbaldehyde.
Step 2b: Grignard Reaction
Materials:
-
5-bromo-1-benzothiophene-3-carbaldehyde
-
Methylmagnesium bromide (CH₃MgBr), 3.0 M solution in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
To a stirred solution of 5-bromo-1-benzothiophene-3-carbaldehyde (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide solution (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to obtain crude 1-(5-bromobenzo[b]thiophen-3-yl)ethanol, which can be used in the next step without further purification.
Step 2c: Oxidation
Materials:
-
Crude 1-(5-bromobenzo[b]thiophen-3-yl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous dichloromethane, add a solution of crude 1-(5-bromobenzo[b]thiophen-3-yl)ethanol (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford this compound.
Logical Workflow for the Multi-step Synthesis
Workflow for the Vilsmeier-Haack/Grignard/Oxidation Method.
Performance Comparison
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Multi-step Synthesis |
| Starting Material | 5-bromobenzo[b]thiophene | 5-bromobenzo[b]thiophene |
| Number of Steps | 1 | 3 |
| Typical Overall Yield | 60-75% | 50-65% |
| Purity of Crude Product | Moderate to High | Moderate (impurities from each step) |
| Key Reagents | Acetyl chloride, AlCl₃ | DMF, POCl₃, CH₃MgBr, PCC |
| Reaction Time | 4-6 hours | 10-14 hours (cumulative) |
| Advantages | - Direct, one-step synthesis- Shorter overall reaction time | - Potentially higher regioselectivity- Avoids harsh Lewis acids in the final step |
| Disadvantages | - Potential for isomeric byproducts- Use of stoichiometric amounts of harsh Lewis acid | - Multiple steps reduce overall yield- Longer total synthesis time- Requires handling of pyrophoric Grignard reagent and toxic PCC |
Conclusion
The choice between these two synthetic routes for this compound will depend on the specific requirements of the researcher. The Friedel-Crafts acylation offers a more direct and time-efficient synthesis, which may be preferable for rapid access to the compound. However, potential issues with regioselectivity might necessitate more rigorous purification. The multi-step Vilsmeier-Haack/Grignard/Oxidation sequence, while longer and with a potentially lower overall yield, may provide better control over the final product's regiochemistry. Researchers should carefully consider the trade-offs between efficiency, yield, and control when selecting the appropriate synthetic strategy.
A Comparative Guide to 1-(5-bromobenzo[b]thiophen-3-yl)ethanone and 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone for Researchers
This guide provides a detailed comparison of the physicochemical properties and biological activities of two closely related benzothiophene derivatives: 1-(5-bromobenzo[b]thiophen-3-yl)ethanone and 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of halogenated benzothiophenes as scaffolds for novel therapeutic agents.
Physicochemical Properties
Table 1: Physicochemical Properties
| Property | This compound | 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone |
| CAS Number | 1423-63-8[1][2][3] | 16296-90-5[3][4][5] |
| Molecular Formula | C₁₀H₇BrOS[1] | C₁₀H₇ClOS[4] |
| Molecular Weight | 255.13 g/mol [1] | 210.68 g/mol [4] |
| Boiling Point | Not available | 93 °C[4] |
| Melting Point | Not available | Not available |
Biological Activity: A Comparative Overview
Direct comparative studies on the biological activity of this compound and 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone are limited in the public domain. However, extensive research on structurally similar 3-halobenzo[b]thiophenes provides valuable insights into their potential as antimicrobial agents.
A key study, "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents," systematically investigated the impact of halogen substitution at the 3-position of the benzo[b]thiophene core on antimicrobial activity.[6][7][8][9] The findings from this research offer a strong basis for a qualitative comparison.
The study revealed that both 3-chloro and 3-bromo substituted benzo[b]thiophenes exhibit significant activity against a range of Gram-positive bacteria and the fungus Candida albicans.[6][9] In several instances, the chloro-substituted derivatives demonstrated slightly better or comparable minimum inhibitory concentrations (MICs) to their bromo counterparts.[6] Notably, both chloro- and bromo-derivatives were consistently more potent than their iodo-substituted analogs, suggesting that the nature of the halogen at this position is a critical determinant of antimicrobial efficacy.[6]
For example, cyclohexanol-substituted 3-chlorobenzo[b]thiophene and its 3-bromo analog both exhibited a low MIC of 16 µg/mL against Gram-positive bacteria and yeast.[6][7][9] This suggests that both this compound and 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone are likely to possess antimicrobial properties, with the potential for similar efficacy profiles.
While specific data on the anticancer or other biological activities of these two specific compounds are not available in the reviewed literature, the broader class of thiophene and benzothiophene derivatives has been reported to possess cytotoxic activities against various cancer cell lines.[10][11]
Experimental Protocols
The following is a detailed methodology for a key experiment frequently used to evaluate the antimicrobial activity of compounds like those discussed in this guide.
Broth Microdilution Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound and 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions in the appropriate growth medium directly in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
Visualizations
General Synthetic Workflow
The synthesis of 3-acetyl-5-halobenzo[b]thiophenes typically involves a multi-step process, often starting from a substituted thiophene or by constructing the benzothiophene ring system. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of 3-acetyl-5-halobenzo[b]thiophenes.
Structure-Activity Relationship Hypothesis
Based on the available literature, a simplified logical diagram can be constructed to hypothesize the structure-activity relationship for the antimicrobial properties of these compounds.
Caption: Hypothesized structure-activity relationship for antimicrobial activity.
References
- 1. This compound|CAS 1423-63-8|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1128-05-8|1-(Benzo[b]thiophen-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 16296-90-5|1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Novel 1-(5-bromobenzo[b]thiophen-3-yl)ethanone Derivatives: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel derivatives of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone. This guide provides an objective comparison of potential derivative classes, supported by generalized experimental data and detailed synthetic protocols, to aid in the exploration of new therapeutic agents.
While specific comparative studies on a homologous series of novel derivatives starting from this compound are not extensively available in the current literature, this guide synthesizes available information on related benzo[b]thiophene derivatives to provide a predictive comparison of potential chalcone, hydrazone, and pyrimidine derivatives. The data presented is based on established synthetic routes and observed biological activities of analogous compounds, offering a foundational framework for future research.
Comparison of Potential Derivative Classes
The versatile scaffold of this compound allows for the synthesis of various derivatives, primarily through reactions at the acetyl group. The most common and promising derivatives include chalcones, hydrazones, and pyrimidines, each exhibiting a unique spectrum of potential biological activities.
| Derivative Class | General Structure | Potential Biological Activities | Synthetic Accessibility |
| Chalcones | Aryl-CO-CH=CH-Aryl' | Anticancer, Antimicrobial, Anti-inflammatory | High |
| Hydrazones | Aryl-C(=N-NH-R)-CH3 | Antimicrobial, Anticancer, Anticonvulsant | High |
| Pyrimidines | Heterocyclic ring | Anticancer, Antimicrobial, Kinase Inhibitors | Moderate |
Experimental Protocols
The following are detailed methodologies for the synthesis of key derivative classes starting from this compound.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between this compound and various aromatic aldehydes.
General Procedure:
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a strong base (e.g., 40% aqueous KOH) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.
Synthesis of Hydrazone Derivatives
Hydrazones are prepared by the condensation of this compound with various hydrazine derivatives.
General Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the hydrazone.
-
Filter the product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or methanol).
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives can be synthesized from the corresponding chalcone precursors.
General Procedure:
-
Dissolve the chalcone derivative (1 equivalent), obtained as described above, in a suitable solvent like ethanol or acetic acid.
-
Add urea or thiourea (1.5 equivalents) and a catalytic amount of a base (e.g., potassium hydroxide).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization to yield the pyrimidine derivative.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic workflows for the described derivative classes.
Caption: Synthetic pathways for derivatives.
Logical Relationship of Biological Screening
A systematic approach to screening the biological activities of the synthesized derivatives is crucial for identifying lead compounds.
Caption: Biological screening workflow.
This guide provides a starting point for the systematic investigation of novel derivatives of this compound. The provided protocols and workflows are based on established chemical principles and can be adapted to generate a diverse library of compounds for biological evaluation. Further research is warranted to synthesize and characterize these specific derivatives to build a comprehensive and comparative dataset.
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone and its Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological evaluation of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone and its structurally related compounds, focusing on their potential as anticancer agents. Due to the limited availability of direct experimental data for this compound, this guide draws upon published data from close structural analogs to provide a comprehensive assessment of this class of compounds. The information presented herein is intended to support further research and development in the field of oncology.
In Vitro Cytotoxicity
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1: Bromo-substituted benzo[b]thiophene derivative | LnCap (Prostate Cancer) | 138.573 | [1] |
| HepG2 (Liver Cancer) | 185.931 | [1] | |
| Caco-2 (Colorectal Cancer) | 108.657 | [1] | |
| Analog 2: 2-Bromo-N-[6-methoxy-2-(3,4,5-trimethoxybenzoyl)-1-benzofuran-3-yl]acrylamide | K562 (Leukemia) | Not specified as IC50, but identified as potent | [2] |
| L1210 (Leukemia) | Not specified as IC50, but identified as potent | [2] | |
| Alternative Agent: Doxorubicin | MCF-7 (Breast Cancer) | 0.05 - 3.3 | [3] |
| HeLa (Cervical Cancer) | Not specified as IC50, but responsive | [3] |
Note: The data presented is for structural analogs and established anticancer agents to provide a comparative context. The bromine substitution on the benzo[b]thiophene ring is a common feature among compounds with observed anticancer activity.
In Vivo Antitumor Efficacy
Preclinical in vivo studies using animal models are crucial for evaluating the therapeutic potential of novel anticancer compounds. These studies assess a compound's ability to inhibit tumor growth in a living organism. While specific in vivo data for this compound is not currently published, the general methodologies for such evaluations are well-established.
| Animal Model | Tumor Type | Compound Administration | Efficacy Measurement | Reference (Methodology) |
| Xenograft Mice | Human tumor cell lines | Subcutaneous, Intravenous | Tumor volume and weight reduction, survival rate | [4][5] |
| Syngeneic Mice | Murine tumor cell lines | Subcutaneous, Intraperitoneal | Tumor growth delay, immune response monitoring | [6] |
These models are instrumental in determining a compound's pharmacokinetic and pharmacodynamic properties, which are critical for its advancement into clinical trials.[4]
Experimental Protocols
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: A generalized workflow for the in vitro screening of anticancer compounds using the MTT assay.
In Vivo Antitumor Efficacy in Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in an in vivo setting.[4][5]
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to a predetermined schedule and route of administration.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy.
Signaling Pathway Analysis
Several benzo[b]thiophene derivatives have been found to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. One such pathway is the RhoA/ROCK signaling cascade.[3][12] Dysregulation of this pathway is implicated in various aspects of cancer progression.[13][14]
RhoA/ROCK Signaling Pathway
Caption: A simplified diagram of the RhoA/ROCK signaling pathway and its potential inhibition by benzo[b]thiophene derivatives.
Conclusion
While direct experimental evidence for this compound is limited, the data from its structural analogs suggest that the bromo-substituted benzo[b]thiophene scaffold is a promising area for anticancer drug discovery. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of further studies to fully elucidate the therapeutic potential of this class of compounds. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to confirm the promising activities observed in its analogs and to further explore its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Benzo[b]thiophene Derivatives: A Computational and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. While specific computational and theoretical studies on 1-(5-bromobenzo[b]thiophen-3-yl)ethanone are not extensively documented in publicly available literature, a wealth of research on analogous benzo[b]thiophene derivatives provides a valuable framework for comparison and prediction of its potential properties and activities. This guide offers an objective comparison of computational and experimental data for various substituted benzo[b]thiophenes, providing insights for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Computational and Experimental Data Comparison
The following tables summarize key computational and experimental data for a selection of benzo[b]thiophene derivatives from recent studies. This comparative data highlights the structure-activity relationships and the predictive power of computational models in this chemical series.
Table 1: Molecular Docking and In Vitro Activity of Benzo[b]thiophene Derivatives as Cholinesterase Inhibitors
| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Experimental IC50 (µM) |
| 5f | Acetylcholinesterase (AChE) | Not Reported | Not Reported | 62.10 [1][2] |
| 5h | Butyrylcholinesterase (BChE) | Not Reported | Not Reported | 24.35 [1][2] |
| Galantamine (Reference) | Butyrylcholinesterase (BChE) | Not Reported | Not Reported | 28.08 [1][2] |
| 7e | 5-HT1A Receptor | Not Reported | 2.30 [3] | Not Reported |
Table 2: Computational and Experimental Data for Benzo[b]thiophene Derivatives Targeting Cancer-Related Proteins
| Compound | Target Protein | Binding Energy (kcal/mol) | Quantum Chemical Property | In Vitro Activity |
| 8b | STAT3 SH2 domain | Favorable (Docking Study) [4] | Not Reported | Induced apoptosis and blocked cell cycle in cancer cells [4] |
| b19 | RhoA | Favorable (Docking Study) | Not Reported | Significantly inhibited proliferation, migration, and invasion of MDA-MB-231 cells |
| BTAP1 | 4JVW (human IgM Fc) | -8.0 [5] | ΔE = Not Reported | Not Reported |
| BTAP2 | 4JVW (human IgM Fc) | -7.5 [5] | ΔE = 3.22 eV (Lowest) [5] | Not Reported |
| BTAP3 | 4JVW (human IgM Fc) | -7.6 [5] | ΔE = 3.59 eV (Highest) [5] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical experimental protocols employed in the synthesis and biological evaluation of benzo[b]thiophene derivatives.
General Synthesis of Substituted Benzo[b]thiophenes
The synthesis of multisubstituted benzo[b]thiophenes can be achieved through various methods. One efficient route involves a palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation. [6] Protocol:
-
Preparation of Enethiolate Salts: Enethiolate salts are generated in situ through a base-mediated condensation of substituted arylacetonitriles, deoxybenzoins, or arylacetates with (het)aryl or alkyl dithioates. [6]2. Intramolecular Cyclization: The enethiolate salt undergoes an intramolecular C-H functionalization-arylthiolation in the presence of a palladium acetate or palladium chloride catalyst and a cupric acetate reoxidant. Tetrabutylammonium bromide is often used as an additive in a solvent such as N,N-dimethylformamide (DMF). [6]3. Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried, and the solvent is removed under vacuum. The crude product is then purified by column chromatography. [7]
In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of benzo[b]thiophene derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a common biological evaluation.
Protocol:
-
Enzyme and Substrate Preparation: Solutions of AChE (from Electrophorus electricus) and BChE (from equine serum), along with their respective substrates (acetylthiocholine iodide and butyrylthiocholine iodide), are prepared in a suitable buffer (e.g., phosphate buffer).
-
Assay Procedure: The assay is typically performed in a 96-well plate. The test compound, Ellman's reagent (DTNB), and the enzyme are pre-incubated. The reaction is initiated by the addition of the substrate.
-
Data Analysis: The rate of the reaction is monitored by measuring the absorbance of the yellow product of the reaction of thiocholine with DTNB at a specific wavelength. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated. [1][2]
Visualizing Computational and Biological Pathways
Diagrams are essential tools for visualizing complex workflows and biological processes. The following diagrams, generated using the DOT language, illustrate a typical computational chemistry workflow and a relevant signaling pathway that can be targeted by benzo[b]thiophene derivatives.
Caption: Computational drug discovery workflow.
Caption: Inhibition of the RhoA/ROCK pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [iris.unica.it]
- 3. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Lack of Specific Research Data on 1-(5-bromobenzo[b]thiophen-3-yl)ethanone Derivatives Hinders Comparative Analysis
The performed searches encompassed a variety of keywords and strategies, including "structure-activity relationship of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone derivatives," "synthesis and SAR of this compound analogs," and "biological evaluation of substituted 1-(5-bromobenzo[b]thiophen-3-yl)ethanones," across multiple scientific databases. The search results yielded broader information on the medicinal chemistry of the benzo[b]thiophene scaffold in general. These studies highlight the diverse biological activities of various benzothiophene derivatives, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.
For instance, the broader class of 3-acylbenzo[b]thiophenes has received considerable attention in medicinal chemistry.[1] These compounds are recognized for their presence in biologically active molecules like raloxifene, a selective estrogen receptor modulator.[1] However, these studies do not provide specific SAR data for the this compound core structure.
While the searches did identify research on other substituted benzo[b]thiophene derivatives, such as 3-halobenzo[b]thiophenes with antimicrobial activity and benzo[b]thiophene-3-carboxylic acid derivatives with various pharmacological effects, none of these publications offered a systematic investigation into how structural modifications of this compound influence its biological activity.[2][3]
The absence of published research specifically detailing the synthesis of a series of analogs of this compound and the corresponding biological activity data makes it impossible to construct the requested comparison guide. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of SAR trends cannot be met without this foundational information.
Alternative Focus: A Broader Look at 3-Acylbenzo[b]thiophene Derivatives
Given the lack of specific data on the requested compound series, a viable alternative for researchers, scientists, and drug development professionals would be to explore the structure-activity relationships of the broader class of 3-acylbenzo[b]thiophene derivatives . This class of compounds has been more extensively studied, and there is a greater likelihood of finding sufficient data to construct a meaningful comparative analysis. Such a guide could still provide valuable insights into the general SAR principles of this scaffold, which may be applicable to the future design of novel derivatives, including those based on the this compound framework.
Should you be interested in a comparison guide on the broader topic of 3-acylbenzo[b]thiophene derivatives, please advise, and a new search and analysis will be conducted to gather the relevant data.
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 1-(5-bromobenzo[b]thiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of 1-(5-bromobenzo[b]thiophen-3-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds, can be achieved through several distinct synthetic pathways. This guide provides a comparative analysis of the most common routes: Friedel-Crafts acylation, Stille cross-coupling, and the Heck reaction. Each method is evaluated based on reaction efficiency, substrate scope, and operational complexity, supported by experimental data to aid in methodological selection.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound is contingent on factors such as desired yield, purity, and available starting materials. The following table summarizes the quantitative data associated with the primary synthetic strategies.
| Synthetic Route | Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time | Yield (%) |
| Friedel-Crafts Acylation | 5-Bromobenzo[b]thiophene | Acetyl chloride or Acetic anhydride | AlCl₃ | Dichloromethane or Carbon disulfide | 2-6 hours | 60-75% |
| Stille Cross-Coupling | 3,5-Dibromobenzo[b]thiophene | Tributyl(1-ethoxyvinyl)tin | Pd(PPh₃)₄ | Toluene | 12-18 hours | 75-85% (analogous) |
| Heck Reaction | 3,5-Dibromobenzo[b]thiophene | Butyl vinyl ether | Pd(OAc)₂, P(o-tol)₃ | DMF, Et₃N | 18-24 hours | 70-80% (analogous) |
Note: Data for Stille and Heck reactions are based on analogous syntheses of substituted benzo[b]thiophene ketones and may vary for the specific target molecule.
Experimental Protocols
Detailed methodologies for each synthetic route are provided below. These protocols are foundational and may require optimization based on laboratory conditions and reagent purity.
Route 1: Friedel-Crafts Acylation
This method involves the direct acylation of 5-bromobenzo[b]thiophene at the C3 position, which is electronically favored.
Workflow Diagram:
Caption: Friedel-Crafts Acylation Workflow.
Experimental Procedure:
-
To a stirred solution of 5-bromobenzo[b]thiophene (1.0 eq) in anhydrous dichloromethane at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes, then add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Route 2: Stille Cross-Coupling
This palladium-catalyzed reaction couples an organotin reagent with a dibrominated benzo[b]thiophene, offering high regioselectivity.
Workflow Diagram:
Caption: Stille Cross-Coupling Workflow.
Experimental Procedure:
-
In a flame-dried Schlenk flask, combine 3,5-dibromobenzo[b]thiophene (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous toluene via syringe and heat the mixture to reflux for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add 1M hydrochloric acid. Stir vigorously for 1 hour to facilitate hydrolysis of the vinyl ether.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Route 3: Heck Reaction
An alternative palladium-catalyzed method, the Heck reaction couples the dibrominated starting material with an enol ether.
Workflow Diagram:
Caption: Heck Reaction Workflow.
Experimental Procedure:
-
To a mixture of 3,5-dibromobenzo[b]thiophene (1.0 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq) in a sealed tube, add anhydrous DMF, triethylamine (2.0 eq), and butyl vinyl ether (1.5 eq).
-
Heat the reaction mixture to 100 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude residue in a mixture of THF and 1M HCl and stir at room temperature for 2 hours.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Conclusion
The synthesis of this compound can be effectively achieved through Friedel-Crafts acylation, Stille coupling, or the Heck reaction.
-
Friedel-Crafts acylation offers a direct and often high-yielding approach, though it may require careful control of reaction conditions to ensure regioselectivity.
-
The Stille and Heck reactions , while involving more steps and potentially more expensive reagents and catalysts, provide excellent regiochemical control, which is crucial when dealing with multifunctionalized aromatic systems.
The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, and economic considerations. The provided protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and materials science fields to make informed decisions for their synthetic strategies.
Safety Operating Guide
Proper Disposal of 1-(5-Bromobenzo[b]thiophen-3-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 1-(5-Bromobenzo[b]thiophen-3-yl)ethanone and any contaminated materials as hazardous waste.[1][2][3] This compound is classified as a skin, eye, and respiratory irritant.[4] Adherence to stringent disposal protocols is essential to ensure personnel safety and environmental protection.
This guide provides detailed procedures for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals. The following instructions are compiled from safety data sheets and general laboratory best practices for handling halogenated organic compounds.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure all necessary personal protective equipment is worn.[5][6] This is critical to prevent accidental exposure.
-
Eye Protection: Wear ANSI-approved safety goggles with side shields. For higher-risk operations, a full-face shield over safety goggles is recommended.[7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. It is advisable to double-glove.[5][7]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.[5][7]
-
Respiratory Protection: All handling and disposal of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[4][6]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound, as a brominated organic compound, requires segregation from other chemical waste streams.
Step 1: Waste Segregation
-
Designated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5][6] This container should be clearly labeled.[7]
-
Solid Waste: Contaminated solid materials, including personal protective equipment (gloves, etc.), filter paper, and silica gel, must be placed in a separate, clearly labeled solid hazardous waste container.[7]
-
Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous and collected in a designated aqueous halogenated waste container.[7] Do not pour any amount down the drain.[5][6][8]
Step 2: Container Management
-
Location: Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7] It is recommended to keep them on lower shelves to minimize the risk of dropping.[7]
-
Closure: Keep waste containers tightly sealed when not in use to prevent the release of fumes.[1][7]
-
Incompatibilities: Store halogenated organic waste separately from incompatible materials such as alkalis, reducing agents, combustible materials, and certain metals like aluminum.[7]
Step 3: Accidental Spill Cleanup
-
In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.
-
Absorb liquid spills with an inert absorbent material (e.g., sand, vermiculite).[1][8]
-
For solid spills, carefully sweep up the material, avoiding dust formation.[2]
-
Place all contaminated cleanup materials into a suitable, sealed container for disposal as hazardous waste.[1][2][8]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[1][5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][8]
III. Key Chemical and Safety Data
The following table summarizes essential data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrOS | [9] |
| Molecular Weight | 253.94 g/mol | [9] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [4] |
| First Aid - Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. | [2][10] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4] |
| First Aid - Inhalation | Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [2][4] |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1][3][4] |
| Hazardous Combustion Products | Carbon oxides, sulfur oxides, hydrogen bromide. | [4][8] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehs.providence.edu [ehs.providence.edu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound|CAS 1423-63-8|TCIJT|製品詳細 [tci-chemical-trading.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 1-(5-Bromobenzo[b]thiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 1-(5-Bromobenzo[b]thiophen-3-yl)ethanone (CAS No: 1423-63-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also considered toxic if swallowed.[1] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact which can lead to irritation.[3] Gloves should be disposed of after use in accordance with good laboratory practice.[1] |
| Skin and Body Protection | Laboratory coat, protective clothing. | To protect skin from exposure.[1] Contaminated clothing should be removed immediately and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][4] If dust or aerosols are generated, a NIOSH/MSHA approved respirator is recommended.[5][6] | To prevent inhalation, which may cause respiratory irritation.[1][2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][4]
-
An eyewash station and safety shower should be readily accessible in the immediate work area.[2]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or fumes.[1]
-
Minimize dust generation and accumulation.[2]
-
Wash hands thoroughly after handling the substance.[2]
Storage:
-
Store in a tightly closed container.[2]
-
Store away from incompatible materials such as oxidizing agents, strong bases, and strong reducing agents.[1]
-
Store locked up.[2]
Emergency Procedures: First Aid
In case of accidental exposure, follow these first aid measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][8]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][8]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting.[1][7]
Disposal Plan
All waste materials must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[1][9]
Waste Treatment:
-
Collect the substance and any contaminated materials (e.g., gloves, absorbent paper) in a suitable, labeled, and closed container for disposal.[2][5]
-
Do not allow the chemical to enter drains or waterways.[2][5]
-
Dispose of the contents and container to an approved waste disposal plant.[2][9]
Workflow for Handling and Disposal
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. capotchem.com [capotchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

